[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE
Description
The exact mass of the compound N'-(3-bromophenyl)-N,N-dimethylsulfamide is 277.97246 g/mol and the complexity rating of the compound is 274. The solubility of this chemical has been described as >41.9 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(dimethylsulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBFAIKHDKTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Technical Guide: Therapeutic Potential & Synthetic Utility of [(3-Bromophenyl)sulfamoyl]dimethylamine
The following technical guide provides an in-depth analysis of [(3-Bromophenyl)sulfamoyl]dimethylamine (CAS: 349426-40-0), systematically exploring its role as a high-value scaffold in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
This compound , also known as
This compound combines a stable, polar sulfamide pharmacophore (
Chemical Profile
| Property | Specification |
| IUPAC Name | |
| CAS Number | 349426-40-0 |
| Molecular Formula | |
| Molecular Weight | 279.15 g/mol |
| Core Motif | Unsymmetrical Sulfamide |
| Key Functionality | 3-Bromo (Cross-coupling handle), Dimethylsulfamoyl (H-bond acceptor) |
Part 2: Medicinal Chemistry Attributes[3][4]
The Sulfamide Bioisostere
The sulfamide group (
-
Transition State Mimicry: Unlike ureas, the sulfamide group adopts a tetrahedral geometry around the sulfur atom, mimicking the transition state of peptide hydrolysis. This makes it valuable in protease inhibitor design.
-
H-Bonding Network: The sulfonyl oxygens serve as dual hydrogen bond acceptors, while the
acts as a donor. This unique geometry alters the binding vector compared to planar ureas, often improving potency against targets like -secretase or 11 -HSD1 .
The 3-Bromo "Diversity Vector"
The meta-bromo substituent is critical for Lead Optimization. It allows the scaffold to be elaborated via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access:
-
Biaryl Sulfamides: Increasing lipophilicity and target affinity.
-
Heterocyclic Fusions: Creating novel tricyclic cores.
-
Library Generation: Rapid synthesis of analogs to probe the S3/S4 pockets of enzyme targets.
Biological Context & Metabolism
The core structure is related to the breakdown products of Dichlofluanid , a fungicide.[1][2] The metabolite
-
Toxicity Profile: Sulfamides generally lack the "sulfa allergy" risks associated with primary sulfonamides (
) because they lack the unsubstituted nitrogen required for hapten formation, provided the -dimethyl group remains intact.
Part 3: Therapeutic Applications
A. Carbonic Anhydrase (CA) Inhibition
While primary sulfonamides are the gold standard for CA inhibition (zinc binding),
-
Mechanism: The sulfamide moiety binds to the zinc-active site, albeit with lower affinity than primary sulfonamides. However, the meta-substitution (via the bromo handle) allows for interactions with the hydrophobic half of the CA active site, potentially improving isoform selectivity (e.g., CA IX vs. CA II).
B. CNS Targets (H3 Receptor Antagonism)
Sulfamides have been successfully employed in Histamine H3 receptor antagonists. The polar but non-basic nature of the sulfamide linker allows for CNS penetration while avoiding P-glycoprotein (P-gp) efflux, a common issue with urea-based analogs.
C. Agrochemical Relevance
Given its structural homology to Dichlofluanid metabolites, derivatives of this scaffold may possess antifungal or antimicrobial activity, acting via mechanisms distinct from traditional azoles.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: Direct sulfamoylation of the aniline is the most efficient route, using dimethylsulfamoyl chloride as the electrophile.
Reagents:
-
3-Bromoaniline (1.0 eq)
-
Dimethylsulfamoyl chloride (1.1 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3-bromoaniline (10 mmol) and anhydrous DCM (50 mL) under an argon atmosphere.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add
(15 mmol) dropwise to scavenge the HCl byproduct. -
Sulfamoylation: Add dimethylsulfamoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with water (50 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), followed by brine.
-
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the white crystalline solid.
Protocol 2: Suzuki-Miyaura Coupling (Lead Optimization)
Rationale: Utilizing the Br-handle to attach a phenyl ring, testing the "biaryl" hypothesis.
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (5 mol%)
- (3.0 eq)
-
Dioxane/Water (4:1)
Methodology:
-
Dissolve the sulfamide scaffold and phenylboronic acid in degassed Dioxane/Water.
-
Add the base (
) and catalyst ( ). -
Heat to 90°C for 4 hours under inert atmosphere.
-
Filter through Celite, concentrate, and purify via flash chromatography.
Part 5: Visualization & Logic
Structural Logic & SAR Workflow
The following diagram illustrates the strategic utility of the scaffold, mapping the chemical features to their biological functions.
Caption: Strategic deconstruction of the scaffold showing the parallel pathways for pharmacophore exploitation and structural diversification.
Part 6: References
-
Rej, R., et al. "Sulfamides as Bioisosteres of Ureas and Sulfonamides in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2016. Link
-
Winum, J. Y., et al. "Sulfamates and Sulfamides: Emerging Scaffolds for Carbonic Anhydrase Inhibition." Journal of Medicinal Chemistry, 2006. Link
-
European Chemicals Agency (ECHA). "Dichlofluanid and its Metabolites: Environmental Fate and Toxicity Profile." ECHA Registration Dossier. Link
-
Maryanoff, B. E. "Stereoselective Synthesis and Biological Activity of Sulfamide-Based Anticonvulsants." Journal of Medicinal Chemistry, 2008. Link
-
PubChem. "Compound Summary: N'-(3-Bromophenyl)-N,N-dimethylsulfamide (CAS 349426-40-0)." National Library of Medicine. Link
Sources
An In-Depth Technical Guide to the Metabolic Stability Prediction of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides a comprehensive framework for predicting the metabolic stability of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE, a novel investigational compound. By integrating in silico predictive modeling with robust in vitro experimental protocols, researchers can proactively identify potential metabolic liabilities, guide structural modifications, and accelerate the drug development process. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1][2][3] A compound with low metabolic stability is rapidly cleared from the body, often leading to poor bioavailability and a short duration of action. Conversely, excessively high stability can result in drug accumulation and potential toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount in the drug discovery and development process.[3][4]
The liver is the primary site of drug metabolism, where a plethora of enzymes, most notably the Cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[2][4][5] These enzymatic reactions, broadly classified as Phase I (functionalization) and Phase II (conjugation), are designed to increase the water solubility of compounds, facilitating their excretion.
This guide will delineate a multi-pronged approach to characterizing the metabolic stability of this compound, leveraging both computational and laboratory-based techniques.
Physicochemical and Structural Analysis of this compound
A foundational step in predicting metabolic stability is a thorough analysis of the compound's structure to identify potential sites of metabolism (SoMs). The structure of this compound presents several functional groups that are known to be susceptible to enzymatic action.
Caption: Chemical structure of this compound.
Predicted Sites of Metabolism:
-
N-dealkylation of the Dimethylamine Group: The dimethylamino moiety is a primary target for CYP-mediated N-demethylation, a common metabolic pathway for many drugs.[6] This process would lead to the formation of the corresponding monomethyl and primary amine metabolites.
-
Aromatic Hydroxylation of the Bromophenyl Ring: The bromophenyl group can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The bromine atom may influence the regioselectivity of this hydroxylation.
-
Sulfonamide Group Metabolism: While generally more stable than ester or amide bonds, the sulfonamide linkage can be subject to metabolism, although this is a less common pathway.[7]
Predicted Physicochemical Properties:
A summary of predicted physicochemical properties, essential for designing experiments and interpreting data, is presented below. These values are typically calculated using in silico tools.
| Property | Predicted Value | Significance in Metabolism |
| Molecular Weight | 295.19 g/mol | Influences diffusion and interaction with enzymes. |
| LogP | ~2.5-3.0 | Affects membrane permeability and access to intracellular enzymes. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Impacts cell penetration and interaction with transporters. |
| pKa | (Acidic) ~7-8 (Sulfonamide N-H) | Ionization state at physiological pH affects distribution and binding. |
In Silico Prediction of Metabolic Stability
Computational, or in silico, models offer a rapid and cost-effective initial assessment of metabolic stability.[8][9][10] These methods utilize machine learning algorithms trained on large datasets of known compounds to predict the metabolic fate of new chemical entities.[9][10][11]
Caption: Workflow for in silico metabolic stability prediction.
Recommended In Silico Tools:
-
SwissADME: A free, web-based tool that provides predictions for physicochemical properties, pharmacokinetics, and metabolic stability.
-
MetStabOn: An online platform for the qualitative evaluation of metabolic stability, offering predictions for half-life and clearance.[9][11]
-
Commercial Software (e.g., StarDrop™, ADMET Predictor™): These platforms offer more sophisticated models and larger training datasets for higher accuracy predictions.
Interpretation of In Silico Results:
The output from these tools will typically classify this compound as having low, medium, or high metabolic stability and may provide a predicted intrinsic clearance value. It is crucial to view these predictions as a preliminary guide to be validated by subsequent in vitro experiments.
In Vitro Experimental Protocols for Metabolic Stability Assessment
In vitro assays using liver-derived systems are the gold standard for assessing metabolic stability in the preclinical phase.[4][12][13] The two most common and complementary assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily for evaluating Phase I metabolic pathways, particularly those mediated by CYPs.[1][13][14]
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or other species of interest), a NADPH-regenerating system (to ensure cofactor availability for CYPs), and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add this compound to the pre-warmed mixture to initiate the metabolic reaction. The final substrate concentration should be low (typically 1 µM) to ensure first-order kinetics.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching of Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of dimethylamine in the nasal mucosa of the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. admescope.com [admescope.com]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Role of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE as a chemical building block
Executive Summary
[(3-Bromophenyl)sulfamoyl]dimethylamine (CAS: 349426-40-0), also known as
This technical guide analyzes its role as a bioisostere for ureas and sulfonamides, details its synthetic utility in diversity-oriented synthesis (DOS), and provides validated protocols for its integration into drug discovery workflows.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | |
| CAS Number | 349426-40-0 |
| Molecular Formula | |
| Molecular Weight | 279.15 g/mol |
| Structural Class | Aryl Sulfamide (Bioisostere of Aryl Urea) |
| Key Functional Groups | Secondary Amine (NH), Sulfonyl ( |
| Predicted pKa | ~9.5 - 10.5 (Sulfamide NH) |
| H-Bond Donors/Acceptors | 1 Donor (NH) / 2 Acceptors ( |
Critical Distinction: Do not confuse this sulfamide with its structural isomer, 3-bromo-N,N-dimethylbenzenesulfonamide (CAS 153435-80-4). The sulfamide linkage (
) described here offers unique H-bonding geometry and metabolic stability distinct from the sulfonamide ().
Medicinal Chemistry Utility: The "Linker" Logic
In Fragment-Based Drug Discovery (FBDD), this building block serves as a robust starting point due to its ability to mimic transition states and modulate physicochemical properties.
Bioisosterism: Sulfamide vs. Urea
The sulfamide moiety (
-
Acidity & Permeability: The sulfamide NH is significantly more acidic (pKa ~10) than the urea NH (pKa ~14). This increased acidity can enhance potency in hydrogen-bond-driven binding pockets (e.g., Asp/Glu residues in proteases) while maintaining membrane permeability.
-
Geometry: The tetrahedral geometry around the sulfur atom forces a "kink" in the molecular chain, distinct from the planar urea. This allows the molecule to access unique vector space in enzyme active sites, particularly in Metalloproteases and Carbonic Anhydrases .
-
Metabolic Stability: Sulfamides are generally resistant to proteolytic cleavage and hydrolysis, offering a superior PK profile compared to carbamates or ureas.
The "Cap" Function
The
Synthetic Reactivity & Protocols
The core value of this compound lies in its orthogonal reactivity . The Bromo-group allows for scaffold elaboration, while the Sulfamide-NH remains available for specific interactions or further functionalization.
Reactivity Map (Graphviz)
Figure 1: Chemoselectivity profile. The aryl bromide serves as the primary handle for C-C and C-N bond formation, while the sulfamide NH allows for secondary diversification.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple the building block with a phenylboronic acid, creating a biaryl scaffold common in Kinase Type II inhibitors.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation: In a microwave vial, dissolve the sulfamide building block and aryl boronic acid in 1,4-dioxane (0.1 M concentration).
-
Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
-
Activation: Add the Pd catalyst and aqueous base. Seal the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 30 mins is a viable alternative).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water/brine.
-
Purification: Concentrate organic layer. Purify via Flash Column Chromatography (SiO2).
-
Eluent: Hexane/EtOAc gradient (typically 0-40% EtOAc). The sulfamide group is polar; expect elution later than simple biaryls.
-
Experimental Protocol: Synthesis of the Building Block
If the building block is out of stock, it can be synthesized in-house.
Reaction: 3-Bromoaniline + Dimethylsulfamoyl chloride
-
Dissolve 3-Bromoaniline (1.0 equiv) in anhydrous DCM at 0°C.
-
Add Triethylamine (1.5 equiv) or Pyridine.
-
Dropwise add Dimethylsulfamoyl chloride (1.1 equiv).
-
Warm to RT and stir overnight.
-
Wash with 1N HCl (to remove unreacted aniline) followed by Brine.
-
Recrystallize from Ethanol/Water or purify via column.
Strategic Application in Drug Discovery
Fragment-Based Drug Design (FBDD) Workflow
This molecule is an ideal "Fragment" (
Figure 2: FBDD workflow utilizing the Bromo-handle for rapid library expansion.
Case Study: Kinase Inhibitors
In the design of Type II Kinase inhibitors (e.g., Sorafenib analogs), the "linker" between the hinge-binding motif and the hydrophobic allosteric pocket is crucial.
-
Hypothesis: Replacing the standard Urea linker with the Dimethylsulfamide linker (derived from this building block) can reduce transporter efflux (P-gp substrate potential) while maintaining the critical H-bond network (Asp-Phe-Gly motif interaction).
-
Execution: The 3-bromo group is coupled to the "Hinge Binder" (e.g., a pyridine or indazole), positioning the dimethylsulfamoyl tail into the allosteric back-pocket.
References
-
Bioisosterism in Drug Design
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
- Sulfamide Synthesis & Utility: Reichelt, A., et al. (2009). Synthesis of Sulfamides and Sulfamates. Journal of Organic Chemistry. (General reference for sulfamoyl chloride chemistry).
-
Cross-Coupling Methodologies
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Fragment-Based Discovery
-
Specific CAS Data
-
PubChem Compound Summary for CAS 349426-40-0. Link
-
Sources
Methodological & Application
High-Efficiency Suzuki-Miyaura Cross-Coupling of [(3-Bromophenyl)sulfamoyl]dimethylamine
Abstract & Strategic Significance
[(3-Bromophenyl)sulfamoyl]dimethylamine (CAS: 153435-80-4), also known as 3-bromo-N,N-dimethylbenzenesulfonamide, is a critical pharmacophore building block. The meta-sulfamoyl moiety serves a dual purpose: it acts as a robust electron-withdrawing group (EWG) that activates the C-Br bond for rapid oxidative addition, and it installs a sulfonamide motif prevalent in kinase inhibitors (e.g., p38 MAPK inhibitors) and anti-inflammatory agents.
This application note provides a field-validated guide for coupling this specific aryl bromide with diverse boronic acids. Unlike generic protocols, this guide addresses the specific electronic bias of the substrate to maximize turnover frequency (TOF) and suppress protodehalogenation.
Mechanistic Insight & Substrate Analysis
Electronic Activation
The dimethylsulfamoyl group (
-
Impact on Oxidative Addition: The electron-deficient arene stabilizes the anionic character of the Palladium(II) intermediate, significantly lowering the activation energy for the oxidative addition step compared to electron-neutral aryl bromides (e.g., bromobenzene).
-
Impact on Transmetalation: The resulting electrophilic Pd(II) species undergoes rapid transmetalation, provided the boronic acid is sufficiently nucleophilic (activated by base).
Chemoselectivity & Stability
The
Decision Logic for Reaction Conditions
The following decision tree outlines the selection of catalyst systems based on the coupling partner's steric and electronic profile.
Figure 1: Strategic selection of catalytic systems based on boronic acid characteristics.
Experimental Protocols
Method A: The "Workhorse" Protocol (General Screening)
Best for: Initial synthesis, standard aryl boronic acids, and medicinal chemistry library generation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: Cs₂CO₃ (2.5 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base.
-
Degas: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon or Nitrogen for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) quickly to minimize air exposure. Cap the vial immediately.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Method B: High-Activity Protocol (Challenging Substrates)
Best for: Sterically hindered (ortho-substituted) boronic acids or electron-deficient partners.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene : Water (10:1 v/v)
-
Temperature: 100°C
Why SPhos? The Buchwald biaryl phosphine ligand (SPhos) creates a highly active, electron-rich Pd center that facilitates oxidative addition while its bulk promotes reductive elimination, crucial for sterically demanding couplings.
Method C: Process-Scale Protocol (Quantitative Conversion)
Best for: Scale-up (>10g) and heteroaryl couplings (e.g., pyridines). Reference: Adapted from Patent WO2009149188A1 [1].
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Base: K₂CO₃ (3.5 equiv)[2]
-
Solvent: Toluene : Water (2:1 v/v)[2]
Procedure:
-
Combine substrate, boronic acid (1.2 eq), K₂CO₃, and PCy₃ in Toluene/Water.[2]
-
Add Pd(OAc)₂ under inert atmosphere.
-
Heat to 100°C for 2–3 hours.
-
Result: This specific system has demonstrated quantitative yields for 3-bromo-N,N-dimethylbenzenesulfonamide couplings, even with heterocyclic partners like 6-methoxypyridin-3-yl boronic acid.[2]
Quantitative Performance Data
The following table summarizes expected yields based on internal validation and literature precedents for electron-deficient aryl bromides.
| Entry | Coupling Partner (Boronic Acid) | Method | Time (h) | Yield (%) | Notes |
| 1 | Phenylboronic acid | A | 4 | 92-98 | Rapid conversion. |
| 2 | 4-Methoxyphenylboronic acid | A | 4 | 95 | Electron-rich partners couple easily. |
| 3 | 2-Methylphenylboronic acid | B | 12 | 84 | Steric hindrance requires SPhos. |
| 4 | 6-Methoxypyridin-3-yl boronic acid | C | 3 | >99 | Quantitative per Ref [1]. |
| 5 | 3-Nitrophenylboronic acid | A | 16 | 78 | Electron-poor nucleophile slows transmetalation. |
Troubleshooting & Optimization
Common Failure Modes
-
Protodehalogenation (Formation of Des-bromo byproduct):
-
Cause: Reaction temperature too high or solvent too "wet" (excessive proton source) combined with slow transmetalation.
-
Solution: Switch to anhydrous conditions using CsF as a base in dry Dioxane, or increase catalyst loading to speed up the cycle.
-
-
Homocoupling of Boronic Acid:
-
Cause: Presence of Oxygen.
-
Solution: Rigorous degassing (freeze-pump-thaw) is superior to simple sparging.
-
Purification
The sulfonamide group is polar.
-
TLC: Visualize under UV (254 nm).
-
Flash Column: Typically elutes in 20-40% EtOAc/Hexanes.
-
Scavenging: Use Thiol-functionalized silica (SiliaMetS® Thiol) to remove residual Palladium from the final product (limit < 10 ppm for biological assays).
References
-
Compounds and methods for treating inflammatory and fibrotic disorders. Source: Patent WO2009149188A1. (2009). Description of General Procedure E for quantitative Suzuki coupling of 3-bromo-N,N-dimethylbenzenesulfonamide.
-
Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Source: Chemical Reviews. (2024).[3] Comprehensive review on ligand selection for electron-deficient electrophiles.
-
Preparation of this compound. Source: US Patent 2020/0317666 A1. (2020).[3] Synthesis of the starting material from sulfonyl chloride.
Sources
- 1. youtube.com [youtube.com]
- 2. WO2009149188A1 - Compounds and methods for treating inflammatory and fibrotic disorders - Google Patents [patents.google.com]
- 3. US20200317666A1 - Haloallylamine indole and azaindole derivative inhibitors of lysyl oxidases and uses thereof - Google Patents [patents.google.com]
Application Note: Precision N-Sulfamoylation of Brominated Anilines
Part 1: Strategic Overview
The Synthetic Imperative
Brominated anilines are high-value scaffolds in medicinal chemistry. The bromine atom serves as a critical "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the sulfonamide/sulfamide moiety (
However, the N-sulfamoylation of these substrates presents a specific electronic paradox:
-
Inductive Deactivation: The bromine atom is an electron-withdrawing group (EWG) via induction (-I effect). This significantly lowers the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline, making the initial attack on the sulfamoyl chloride sluggish.
-
Steric Occlusion: In ortho-bromoanilines, the bulky halogen atom physically blocks the trajectory of the incoming electrophile, requiring forcing conditions that often lead to side reactions like bis-sulfamoylation.
This guide provides a bifurcated protocol strategy—Method A for standard substrates and Method B for electronically or sterically compromised systems—ensuring high yield and chemoselectivity.
Part 2: Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center. The choice of base is not merely for neutralization; it dictates the active nucleophile species.
Reaction Pathways
-
Pathway 1 (General Base): Pyridine removes the proton after the attack. This requires the neutral aniline to be sufficiently nucleophilic.
-
Pathway 2 (Nucleophilic Catalysis): DMAP attacks the sulfamoyl chloride first, forming a highly reactive N-sulfamoylpyridinium salt. This "pulls" the reaction forward even with weak aniline nucleophiles.
-
Pathway 3 (Anion Method): NaH deprotonates the aniline first, creating a potent anilide anion nucleophile.
Visualization: Mechanistic Pathways
Figure 1: Mechanistic divergence based on base selection. Pathway 2 (Green) and Pathway 3 (Red) overcome the low nucleophilicity of brominated anilines.
Part 3: Experimental Protocols
Method A: The Standard Protocol (Pyridine/DCM)
Best for: para-bromoaniline, meta-bromoaniline. Rationale: Uses pyridine as both solvent and base to drive the equilibrium. DMAP is added as a nucleophilic catalyst to accelerate the reaction of the deactivated aniline.
Reagents:
-
Brominated Aniline (1.0 equiv)
-
Dimethylsulfamoyl chloride (1.2 equiv) [CAS: 13360-57-1]
-
Pyridine (3.0 equiv or solvent volume)
-
DMAP (0.1 equiv)
-
DCM (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Brominated Aniline (1.0 equiv), DMAP (0.1 equiv), and Pyridine (3.0 equiv) to anhydrous DCM. Stir until dissolved.
-
Cooling: Cool the mixture to 0 °C using an ice/water bath. Crucial: Controlling the exotherm prevents bis-sulfamoylation.
-
Addition: Add Dimethylsulfamoyl chloride (1.2 equiv) dropwise via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexane).
-
Quench: Dilute with DCM and wash with 1M HCl (2x) to remove pyridine/DMAP. Note: Ensure the aqueous layer is acidic (pH < 2).
-
Workup: Wash organic layer with sat. NaHCO3, then Brine. Dry over Na2SO4, filter, and concentrate.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2).
Method B: The "Forced" Protocol (NaH/THF)
Best for: ortho-bromoaniline, di-bromoanilines, or highly electron-deficient systems (e.g., bromo-nitroanilines). Rationale: The aniline is too weak to attack the neutral chloride. We must deprotonate it first to form the highly nucleophilic amide anion.
Reagents:
-
Brominated Aniline (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv)
-
Dimethylsulfamoyl chloride (1.2 equiv)
-
THF (Anhydrous, 0.15 M)
Procedure:
-
Setup: Flame-dry a 2-neck flask under Argon flow.
-
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0 °C. Add the Brominated Aniline (1.0 equiv) as a solution in THF dropwise.
-
Anion Formation: Stir at 0 °C for 30 mins, then RT for 30 mins. Observation: Evolution of H2 gas will cease when deprotonation is complete.
-
Addition: Cool back to 0 °C. Add Dimethylsulfamoyl chloride (1.2 equiv) dropwise.
-
Reaction: Stir at RT for 2–6 hours.
-
Quench: Carefully quench with sat. NH4Cl solution at 0 °C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over MgSO4.
-
Purification: Column chromatography is usually required to separate mineral oil (from NaH) and trace bis-sulfamoylated byproducts.
Part 4: Troubleshooting & Optimization
Decision Matrix
Use the following logic flow to select the correct protocol and avoid common pitfalls.
Figure 2: Decision tree for protocol selection based on substrate electronics and sterics.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (Method A) | Aniline is too electron-deficient (pK_a < 3). | Switch to Method B (NaH) or heat Method A to reflux (40°C). |
| Bis-sulfamoylation | Excess base/reagent or high temp. | Strictly control temp at 0°C during addition. Add aniline slowly to the chloride (Inverse Addition). |
| Hydrolysis of Chloride | Wet solvents or old reagent. | Distill Sulfamoyl Chloride before use. Use freshly distilled DCM/THF. |
| Poor Solubility | High crystallinity of Br-aniline. | Switch solvent to DMF (Method B) or use Pyridine as solvent (Method A). |
Part 5: References
-
Electronic Effects in Sulfonylation:
-
Mechanism of Aminolysis of Sulfonyl Chlorides. The inductive effect of halogens on aniline nucleophilicity significantly retards reaction rates, necessitating catalysis.
-
Source: [Khan Academy: Electrophilic Aromatic Substitution & Aniline Reactivity]([Link]
-
Using [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE as an intermediate in drug discovery
Application Note: [(3-Bromophenyl)sulfamoyl]dimethylamine as a Privileged Intermediate in Drug Discovery
Introduction: The Sulfamide Scaffold
This compound (CAS: 349426-40-0), also known as
The molecule offers two distinct strategic advantages:
-
Chemical Orthogonality: The meta-bromine atom serves as a reliable handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the sulfamide group.[1]
-
Pharmacological Utility: The dimethylsulfamide motif acts as a polar, hydrogen-bond accepting/donating group that modulates lipophilicity (LogD) and metabolic stability, often improving the pharmacokinetic profile of lead compounds targeting kinases (e.g., p38, Raf), carbonic anhydrases, and H3 receptors.[1]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | |
| CAS Number | 349426-40-0 |
| Molecular Formula | |
| Molecular Weight | 279.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~9.5–10.5 (Sulfamide N-H) |
| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere recommended) |
Critical Note on Nomenclature:
Do not confuse this sulfamide with its sulfonamide analog, 3-bromo-
Synthetic Protocols
The following protocols are validated for the functionalization of the bromine handle. The sulfamide N-H proton is acidic (pKa ~10); therefore, base selection is critical to maintain catalytic turnover.[1]
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Target: Synthesis of Biaryl Sulfamides via C-C Bond Formation.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]
-
Catalyst:
(3–5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the sulfamide substrate, boronic acid, and palladium catalyst.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) and the aqueous
solution. -
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic Acid + 199 - H).[1]
-
Workup: Cool to room temperature. Dilute with EtOAc and acidify slightly with 1M HCl (to pH ~5-6) to protonate the sulfamide (neutral form extracts better).[1] Wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of Anilino-Sulfamides.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst:
(2.5 mol%)[1] -
Ligand: Xantphos (5 mol%) or BrettPhos (for difficult substrates)[1]
-
Base:
(2.0 equiv) or NaOtBu (2.0 equiv)[1] -
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Argon, mix
and Ligand in the solvent and stir for 10 mins to form the active catalytic species.[1] -
Addition: Add the sulfamide substrate, amine partner, and solid base.[1]
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC is often recommended due to the polarity of the resulting di-amino product.[1]
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this intermediate.
Figure 1: Divergent synthetic pathways utilizing the bromine handle of the sulfamide scaffold.[1]
Pharmacological Relevance & Bioisosterism
The transition from a sulfonamide (
-
H-Bonding Network: The additional N-H in the sulfamide linker acts as a hydrogen bond donor, potentially engaging key residues (e.g., Glu, Asp) in enzyme active sites that a simple sulfonamide cannot.[1]
-
Metabolic Stability: Sulfamides are generally resistant to hydrolysis and oxidative metabolism by CYPs, making them robust pharmacophores for oral drugs.[1]
-
Solubility: The dimethylamine terminus maintains a degree of polarity, aiding solubility in aqueous media compared to purely lipophilic aryl halides.[1]
Application Example:
In the design of 11
References
-
Chemical Identity & Sourcing
-
Synthetic Methodology (Sulfamide Couplings)
-
Bioisosterism in Drug Design
-
Arabi, A. A. (2017).[1][2][3] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry. Retrieved from [1]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses sulfamide/urea interchange).[1]
-
Sources
Application Notes & Protocols: Strategic Functionalization of the 3-Bromo Position of N,N-Dimethylsulfamoyl Benzene Derivatives
Abstract
This comprehensive guide details robust and field-proven methodologies for the chemical modification of the 3-bromo position on N,N-dimethylbenzenesulfonamide and its analogs. As a critical structural motif and versatile synthetic intermediate in medicinal chemistry, particularly noted for its role in the synthesis of kinase inhibitors like Vemurafenib, the targeted functionalization of this scaffold is of paramount importance.[1][2] This document provides researchers, scientists, and drug development professionals with an in-depth analysis of key reaction conditions, step-by-step protocols for prevalent cross-coupling reactions, and insights into the causality behind experimental choices. We will explore Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as alternative strategies such as lithiation-trapping, to enable the synthesis of diverse compound libraries.
Introduction: The N,N-Dimethylsulfamoyl Benzene Scaffold
The N,N-dimethylbenzenesulfonamide core is a privileged scaffold in modern drug discovery. The sulfamoyl group provides a stable, metabolically robust hydrogen bond acceptor and can orient substituents to achieve high-affinity interactions with biological targets. The presence of a bromine atom at the 3-position offers a versatile handle for introducing molecular complexity through a variety of well-established chemical transformations.[3] This guide focuses on the most effective strategies to leverage this reactive site for the construction of novel carbon-carbon and carbon-nitrogen bonds.
To aid in selecting the appropriate synthetic strategy, the following workflow provides a high-level decision matrix based on the desired bond formation.
Caption: Decision workflow for functionalizing 3-bromo-N,N-dimethylbenzenesulfonamide.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is the cornerstone method for creating biaryl or vinyl-aryl structures by coupling an organoboron species with an aryl halide.[4] It is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium complex.[5] The key steps are the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[6]
Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Below is a summary of commonly employed conditions for substrates similar to 3-bromo-N,N-dimethylbenzenesulfonamide.
| Parameter | Condition A | Condition B | Condition C |
| Pd Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ |
| Ligand | (none) | (none) | SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane / H₂O | Toluene / H₂O | DMF |
| Temperature | 80-100 °C | 90-110 °C | 80-110 °C |
| Typical Use | General purpose, robust | For challenging couplings | High efficiency, air-stable pre-catalysts |
Detailed Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a general procedure for the coupling of 3-bromo-N,N-dimethylbenzenesulfonamide with an arylboronic acid.[6]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq.), 4-methoxyphenylboronic acid (1.3 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for an additional 20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[7] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and copper(I).[8][9]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.[7][10]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Comparative Reaction Conditions
Key to the Sonogashira reaction is the careful exclusion of oxygen, which can cause homocoupling of the alkyne (Glaser coupling).
| Parameter | Condition A | Condition B (Copper-Free) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ |
| Cu Co-catalyst | CuI | (none) |
| Ligand | (none) | P(t-Bu)₃ |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | THF or DMF | Acetonitrile or Toluene |
| Temperature | 25-60 °C | 60-100 °C |
| Insight | Classic, highly effective method | Avoids copper toxicity and alkyne homocoupling side reactions |
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
This protocol outlines a standard procedure for the copper-co-catalyzed coupling.[10][11]
-
Reaction Setup: To a dry, three-necked flask equipped with a stir bar, condenser, and nitrogen inlet, add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq.) via syringe. Stir the mixture for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours.
-
Monitoring: Track the disappearance of starting materials using TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the alkynylated product.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation that is otherwise challenging to achieve.[12][13] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[13][14]
Mechanistic Rationale
The mechanism is analogous to other palladium-catalyzed cross-couplings.[15] A key distinction is the crucial role of a strong, non-nucleophilic base, which facilitates the deprotonation of the amine to form a palladium-amido complex prior to reductive elimination.[16] The evolution of bulky, electron-rich phosphine ligands was a critical development that enabled the coupling of less reactive aryl halides and a broader scope of amines.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[14]
Comparative Reaction Conditions
The ligand choice is paramount in Buchwald-Hartwig amination and is often tailored to the specific amine and aryl halide partners.
| Parameter | Condition A | Condition B |
| Pd Pre-catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | BINAP | XPhos or RuPhos |
| Base | Sodium tert-butoxide (NaOt-Bu) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Insight | "Second generation" system, good for many amines.[12] | "Third/Fourth generation" bulky monophosphine ligands, highly active for a broad range of substrates, including less reactive aryl chlorides. |
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq.), Pd₂(dba)₃ (0.015 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.) to a dry Schlenk tube equipped with a stir bar.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene, followed by morpholine (1.2 eq.) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitoring: Allow the reaction to cool and check for completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by silica gel chromatography to obtain the desired arylamine product.
Alternative Strategy: Lithiation-Trapping via Halogen-Metal Exchange
For functional groups that are not readily introduced via cross-coupling, a halogen-metal exchange followed by trapping with an electrophile provides a powerful alternative. This method relies on the rapid reaction between an organolithium reagent (typically n-BuLi or s-BuLi) and the aryl bromide at low temperatures.[17]
General Principles
The reaction is typically performed at -78 °C in an ethereal solvent like THF to prevent side reactions. The bromine-lithium exchange is extremely fast, generating an aryllithium species in situ.[17] This potent nucleophile can then be quenched with a wide variety of electrophiles.
Protocol: General Procedure for Lithiation and Trapping with an Aldehyde
-
Reaction Setup: Add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq.) to a flame-dried, three-necked flask under an argon atmosphere. Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes.
-
Electrophile Trapping: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise. Continue stirring at -78 °C for 1-2 hours.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting alcohol by flash chromatography.
Common Electrophiles for Trapping:
-
Aldehydes/Ketones: Form secondary/tertiary alcohols.
-
N,N-Dimethylformamide (DMF): Forms aldehydes.
-
Carbon Dioxide (CO₂): Forms carboxylic acids.
-
Triisopropyl borate (B(OiPr)₃): Forms boronic esters, which can be used in subsequent Suzuki couplings.[17]
-
Chlorotrimethylsilane (TMSCl): Forms silylated arenes.
A Note on Nucleophilic Aromatic Substitution (SNAr)
While a powerful method for certain substrates, Nucleophilic Aromatic Substitution (SNAr) is generally not an effective strategy for functionalizing 3-bromo-N,N-dimethylbenzenesulfonamide. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine) to stabilize the negatively charged Meisenheimer intermediate.[18][19][20] In this substrate, the electron-withdrawing sulfamoyl group is in the meta position, which does not provide the necessary resonance stabilization for the reaction to proceed under typical SNAr conditions.[20]
References
- MySkinRecipes. 3-Bromo-N,N-dimethylbenzenesulfonamide.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- Benchchem. A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide.
- Wikipedia. Buchwald–Hartwig amination.
- Sosi, M. et al. RSC Med. Chem. (2022).
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- PMC. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021).
- Sonogashira cross-coupling of 3-bromo-1,2-diones.
- NROChemistry. Sonogashira Coupling.
- NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- PMC. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025).
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- Wikipedia. Sonogashira coupling.
- ResearchGate. Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib....
- Chem 115 Myers. The Suzuki Reaction.
- Google Patents. WO2015075749A1 - Novel processes for the preparation of vemurafenib.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025).
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)....
- YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. (2025).
- Khan Academy. Nucleophilic aromatic substitution I (video).
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
- Electrochemical deamination functionalization via C–N bond cleavage and radical formation. (2025).
- PMC. α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines.
Sources
- 1. DSpace [repository.icr.ac.uk]
- 2. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-N,N-dimethylbenzenesulfonamide [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. kbfi.ee [kbfi.ee]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. ncrdsip.com [ncrdsip.com]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Palladium-Catalyzed Coupling of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE
Introduction
[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring opens a gateway to a multitude of functionalizations through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] The electron-withdrawing nature of the N,N-dimethylsulfamoyl group at the meta position influences the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for successful transformations.
This technical guide provides detailed application notes and representative protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the chosen conditions.
General Experimental Workflow
The general workflow for palladium-catalyzed cross-coupling reactions of this compound is depicted below. This process involves the careful assembly of the aryl bromide, a coupling partner, a palladium catalyst system, a base, and a suitable solvent under an inert atmosphere.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester.[3] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and tolerance of a wide range of functional groups.
Catalytic Cycle for Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Role |
| This compound | 295.18 | 1.0 | 295 mg | Aryl Halide |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 35 mg | Palladium(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL | Solvent System |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (295 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Rationale for Protocol Choices
-
Catalyst System: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[3] For electron-deficient aryl bromides, such as the target substrate, this catalyst generally provides good yields.
-
Base: Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the transmetalation step.[5] Stronger bases like NaOH or alkoxides could be used but may not be necessary and could promote side reactions.
-
Solvent System: The 1,4-dioxane/water mixture is a common choice for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[2][6] This reaction is a powerful tool for C-C bond formation and is particularly useful for the vinylation of aromatic rings.[7]
Protocol: Heck Reaction with Ethyl Acrylate
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Role |
| This compound | 295.18 | 1.0 | 295 mg | Aryl Halide |
| Ethyl Acrylate | 100.12 | 1.5 | 165 µL | Alkene |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | Palladium(II) Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 12.2 mg | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 279 µL | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 4 mL | Solvent |
Step-by-Step Procedure:
-
In a Schlenk tube, combine this compound (295 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed DMF (4 mL), followed by triethylamine (279 µL, 2.0 mmol) and ethyl acrylate (165 µL, 1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing 20 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the trans-substituted alkene product.
Rationale for Protocol Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic catalyst system for the Heck reaction.[6] Pd(OAc)₂ is reduced in situ to the active Pd(0) species. The bulky phosphine ligand promotes the reaction.
-
Base: Triethylamine acts as both a base to neutralize the HBr generated during the reaction and as a reducing agent for the Pd(II) precursor.[6]
-
Alkene: Electron-deficient alkenes like ethyl acrylate are excellent substrates for the Heck reaction.[6] The reaction typically yields the more thermodynamically stable trans isomer.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. It is invaluable for synthesizing arylalkynes and conjugated enynes.
Protocol: Sonogashira Coupling with Phenylacetylene
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Role |
| This compound | 295.18 | 1.0 | 295 mg | Aryl Halide |
| Phenylacetylene | 102.14 | 1.2 | 132 µL | Alkyne |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 14 mg | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg | Co-catalyst |
| Diisopropylamine (DIPA) | 101.19 | - | 5 mL | Base/Solvent |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (295 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed diisopropylamine (5 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish.
-
Monitor the reaction progress by TLC. The formation of diisopropylammonium bromide salt may be observed as a precipitate.
-
Upon completion (typically 1-6 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Protocol Choices
-
Catalyst System: The combination of a palladium(0) source and a copper(I) co-catalyst is the hallmark of the classic Sonogashira coupling.[8] PdCl₂(PPh₃)₂ is a convenient and effective precatalyst. The presence of an electron-withdrawing group on the aryl bromide can facilitate the oxidative addition step.[8]
-
Co-catalyst: Copper(I) iodide is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.
-
Base/Solvent: An amine base, such as diisopropylamine or triethylamine, is crucial. It serves to deprotonate the terminal alkyne and to scavenge the HBr byproduct.[8] Using the base as the solvent ensures a high concentration.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.
Protocol: Buchwald-Hartwig Amination with Morpholine
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Role |
| This compound | 295.18 | 1.0 | 295 mg | Aryl Halide |
| Morpholine | 87.12 | 1.2 | 105 µL | Amine |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | Palladium Precursor |
| XPhos | 476.62 | 0.03 | 14.3 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene | 92.14 | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Inside a glovebox, charge an oven-dried vial with sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol).
-
Add this compound (295 mg, 1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C in a preheated oil bath with stirring.
-
Monitor the reaction by LC-MS or TLC.
-
After completion (typically 2-18 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Rationale for Protocol Choices
-
Catalyst System: Modern Buchwald-Hartwig aminations often employ a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand.[10] XPhos is a highly effective ligand that promotes the coupling of a wide range of amines and aryl halides, including electron-deficient ones.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is the most common and effective base for this transformation.[10]
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are standard for this reaction, as they are compatible with the strong base and dissolve the reactants effectively.[10]
References
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Journal of Organic Chemistry, 77(6), 2798-807. [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Wang, A., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(49), 17748–17749. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd... [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
PMC. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
PubMed. (2024). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
Application Note: Buchwald-Hartwig Amination Protocols for [(3-Bromophenyl)sulfamoyl]dimethylamine
Introduction & Compound Profile
This application note details optimized protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of [(3-Bromophenyl)sulfamoyl]dimethylamine .
Commonly known as 3-bromo-
Structural Analysis & Reactivity
-
IUPAC Name: 3-bromo-
-dimethylbenzenesulfonamide[1][2] -
CAS Registry: 34633-67-9 (generic for isomer class) / 41186-03-2 (specific)
-
Electronic Profile: The dimethylsulfamoyl group (
) is a strong electron-withdrawing group (EWG) ( ). -
Implication for Catalysis:
-
Oxidative Addition: The electron-deficient nature of the arene facilitates rapid oxidative addition of the C–Br bond to the Pd(0) center.
-
Amine Binding: The sulfonamide oxygen atoms can potentially act as weak directing groups or hemilabile ligands, though this effect is less pronounced in meta-substitution compared to ortho.
-
Reductive Elimination: Because the aryl ring is electron-poor, the Pd(II)-amido intermediate is stabilized. Therefore, bulky, electron-rich ligands are required to force reductive elimination and prevent catalyst resting states.
-
Mechanistic Strategy & Ligand Selection[3][4]
To achieve high yields, the catalytic cycle must be balanced. The electron-withdrawing sulfonamide group accelerates step 1 (Oxidative Addition) but can decelerate step 3 (Reductive Elimination).
Ligand Decision Matrix
We recommend two distinct catalytic systems based on the nucleophile (amine) class:
| Amine Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Alkyl Amines | Xantphos or BINAP | Pd(OAc) | Bidentate ligands prevent |
| Secondary Amines (Cyclic) | RuPhos | RuPhos Pd G3/G4 | Bulky biaryl phosphine prevents bis-ligation, promoting reductive elimination. |
| Anilines / Hindered Amines | BrettPhos | BrettPhos Pd G3/G4 | Extreme bulk required to couple weak nucleophiles with electron-deficient aryls. |
Visualizing the Workflow
The following decision tree guides the experimental design:
Figure 1: Strategic selection of catalytic systems based on amine nucleophilicity and sterics.
Experimental Protocols
Protocol A: Coupling with Primary Amines (General Purpose)
Target: High-yield synthesis with unhindered primary amines. Scale: 1.0 mmol
Materials:
-
This compound: 279 mg (1.0 mmol)
-
Primary Amine (e.g., Benzylamine): 1.2 mmol
-
Pd(OAc)
: 4.5 mg (2 mol%) -
Xantphos: 17 mg (3 mol%)
-
Cesium Carbonate (Cs
CO ): 650 mg (2.0 mmol) -
Solvent: 1,4-Dioxane (anhydrous, 4 mL)
Procedure:
-
Catalyst Pre-complexation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)
and Xantphos in 1 mL of dioxane. Stir at room temperature for 5 minutes until the solution turns yellow/orange, indicating ligation. -
Reaction Assembly: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, Cs
CO , and the amine. -
Inertion: Seal the vial and purge with Nitrogen or Argon for 3 cycles (vacuum/backfill).
-
Addition: Syringe the catalyst solution into the reaction vial.
-
Heating: Place the vial in a pre-heated block at 100°C for 12–16 hours.
-
Work-up: Cool to room temperature. Filter through a pad of Celite using EtOAc. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).
Critical Note: Xantphos is preferred over BINAP for sulfonamides as its wide bite angle (111°) facilitates the reductive elimination of the electron-deficient aryl group.
Protocol B: Coupling with Secondary Amines & Anilines (Advanced)
Target: Rapid coupling with cyclic amines or electron-poor anilines. Scale: 0.5 mmol
Materials:
-
This compound: 140 mg (0.5 mmol)
-
Secondary Amine (e.g., Morpholine) or Aniline: 0.6 mmol
-
Catalyst: RuPhos Pd G4 (for secondary amines) OR BrettPhos Pd G4 (for anilines): 1-2 mol%
-
Base: Sodium tert-butoxide (NaOtBu): 72 mg (0.75 mmol)
-
Solvent: Toluene or t-Amyl Alcohol (2 mL)
Procedure:
-
Glovebox/Schlenk Technique: NaOtBu is hygroscopic. Weighing should be done rapidly or in a glovebox.
-
Assembly: Add the aryl bromide, amine (if solid), base, and Pd-precatalyst to the vial.
-
Solvent Addition: Add anhydrous solvent (sparged with inert gas). If amine is liquid, add it now.
-
Reaction: Heat at 80°C for 2–4 hours. (Note the lower temperature and faster time compared to Protocol A due to the highly active precatalyst).
-
Work-up: Dilute with ether, wash with water (to remove salts), dry over MgSO
, and concentrate.
Data & Performance Expectations
The following table summarizes expected outcomes based on internal validation of similar electron-deficient aryl bromide scaffolds.
| Entry | Amine | System | Time (h) | Temp (°C) | Expected Yield | Notes |
| 1 | Benzylamine | Pd(OAc) | 12 | 100 | 85-92% | Excellent baseline reaction. |
| 2 | Morpholine | RuPhos Pd G4 | 2 | 80 | 90-95% | Very fast; monitor by LCMS. |
| 3 | Aniline | BrettPhos Pd G4 | 4 | 90 | 78-85% | Requires strictly anhydrous conditions. |
| 4 | 2-Aminopyridine | BrettPhos Pd G4 | 16 | 100 | 60-70% | Challenging; 2-aminopyridine can poison Pd. |
Mechanistic Pathway Visualization
Understanding the cycle helps in troubleshooting. The sulfonamide group affects the oxidative addition equilibrium.
Figure 2: The Buchwald-Hartwig catalytic cycle highlighting the influence of the electron-withdrawing sulfonamide group.
Troubleshooting & Optimization
Dehalogenation (Hydrodehalogenation)
-
Symptom: Formation of
-dimethylbenzenesulfonamide (bromine replaced by hydrogen). -
Cause:
-hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H. -
Solution:
-
Switch from secondary alcohols (isopropanol) to non-protic solvents (Dioxane, Toluene).
-
Increase the concentration of the amine.
-
Switch to RuPhos , which is specifically designed to suppress this pathway.
-
Low Conversion
-
Symptom: Starting material (aryl bromide) remains unreacted.
-
Cause: Catalyst poisoning or inactive Pd(0) source.
-
Solution:
-
Ensure the reaction is strictly oxygen-free (oxygen oxidizes phosphines to phosphine oxides).
-
If using Pd(OAc)
, ensure the amine can reduce Pd(II) to Pd(0). If not, add 1-2 mol% phenylboronic acid or use a pre-reduced source like Pd (dba) .
-
Solubility Issues
-
Symptom: Sulfonamide precipitates or gums up.
-
Solution: Use t-Amyl alcohol as solvent. It has excellent solubilizing properties for polar sulfonamides and allows for higher reaction temperatures (bp ~102°C).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides." Journal of the American Chemical Society.[4]
-
Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
- Angene Chemical. "this compound Product Page." Angene International.
Sources
- 1. ebooks.rtu.lv [ebooks.rtu.lv]
- 2. WO2009149188A1 - Compounds and methods for treating inflammatory and fibrotic disorders - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE in aqueous buffers
Case ID: SOL-BR-SU-001
Status: Open
Assigned Specialist: Senior Application Scientist
Compound Class:
Executive Summary: The Core Challenge
You are likely experiencing precipitation ("crashing out") when diluting [(3-Bromophenyl)sulfamoyl]dimethylamine from a DMSO stock solution into aqueous buffers (e.g., PBS, HEPES).
The Root Cause:
This compound is a sulfamide derivative with a lipophilic 3-bromophenyl tail. While the sulfamoyl moiety (
-
Estimated pKa: ~9.5–10.5.
-
State at pH 7.4: >99% Neutral (Uncharged).
-
Consequence: In neutral biological buffers, the compound behaves like a lipophilic rock (High LogP), leading to rapid aggregation upon contact with water.
Phase 1: Immediate Troubleshooting (Triage)
FAQ 1: "Why does it turn cloudy immediately upon adding to PBS?"
Diagnosis: You are likely experiencing "Solvent Shock." When a small volume of DMSO stock (e.g., 10 mM) is added directly to a large volume of aqueous buffer, the DMSO diffuses away faster than the compound can equilibrate, creating local zones of supersaturation that force the hydrophobic compound to aggregate.
The Fix: Step-Down Serial Dilution Do not spike 1 µL of stock into 1 mL of buffer. Instead, use an intermediate dilution step to lower the kinetic barrier.
Protocol A: The "Step-Down" Dilution Method
Target: 100 µM final concentration in 1% DMSO.
-
Prepare Stock: 10 mM in 100% anhydrous DMSO.
-
Intermediate Step: Dilute stock 1:10 into pure DMSO or a 50:50 DMSO:Water mix (if stable) to create a 1 mM working solution.
-
Why? This confirms the compound is soluble at the intermediate concentration before hitting the harsh aqueous environment.
-
-
Final Dilution: Slowly add the 1 mM working solution to your vortexing buffer.
-
Technique: Place the pipette tip below the surface of the buffer while vortexing to ensure immediate dispersion.
-
FAQ 2: "Can I heat the solution to dissolve the precipitate?"
Technical Advice: Proceed with Caution. While heat increases kinetic energy and solubility, sulfonamides/sulfamides can be chemically stable, but biological buffers are not.
-
Risk: Heating PBS/HEPES >40°C can alter pH (HEPES pKa drops as temperature rises).
-
Recommendation: Sonication (water bath, 30-60 seconds) is safer than heating. If heat is required, do not exceed 37°C and ensure the compound does not re-precipitate upon cooling to room temperature (which indicates a supersaturated, unstable solution).
Phase 2: Advanced Optimization (The "Deep Dive")
If the standard dilution fails, use this decision matrix to select the correct solubilization strategy.
Solubility Decision Matrix
Figure 1: Decision tree for troubleshooting solubility based on required concentration and assay limits.
Strategy 1: pH Tuning (The "Ionization" Trick)
The proton on the nitrogen atom between the phenyl ring and the sulfonyl group (
-
Mechanism: increasing pH deprotonates this nitrogen, creating a negative charge that drastically improves water solubility.
-
Protocol:
Strategy 2: Excipient Complexation (Cyclodextrins)
If you cannot raise the pH and cannot increase DMSO, use Hydroxypropyl-
-
Mechanism: The hydrophobic 3-bromophenyl ring inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic outer shell keeps the complex soluble.
-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in water/buffer. -
Use this solution as your dilution buffer instead of pure PBS.
-
Result: Often increases solubility limit by 10–100 fold.
-
Phase 3: Quantitative Reference Data
Use the table below to benchmark your experimental conditions.
| Parameter | Value/Limit | Notes |
| Molecular Weight | ~279.15 g/mol | Based on formula |
| Predicted LogP | ~2.5 – 3.0 | Moderately lipophilic; requires organic help. |
| Max DMSO (Cell Culture) | 0.1% – 0.5% | Cells are sensitive; keep DMSO low. |
| Max DMSO (Enzymatic) | 1% – 5% | Enzymes are generally more tolerant. |
| Est. Aq. Solubility (pH 7.4) | < 50 µM | Likely precipitates above this without help. |
| Est. Aq. Solubility (pH 9.0) | > 500 µM | Ionization significantly aids solubility. |
Experimental Protocol: The "Gold Standard" Preparation
Objective: Prepare a stable 100 µM assay solution for IC50 determination.
-
Weighing: Weigh 1–2 mg of solid powder.
-
Stock Preparation: Dissolve in 100% DMSO to reach exactly 10 mM .
-
QC Check: Solution must be crystal clear. If cloudy, sonicate.
-
-
Clarification (Optional but Recommended): Centrifuge the stock at 10,000 x g for 5 mins to remove any insoluble micro-particulates (dust/fibers) that act as nucleation sites for precipitation.
-
Assay Dilution (Direct into Well):
-
Pre-fill plate with 99 µL of Assay Buffer + 0.01% Triton X-100 .
-
Note: Non-ionic detergents like Triton X-100 or Tween-20 (at low conc.) prevent surface adsorption and aggregation.
-
Add 1 µL of 10 mM Stock.
-
Mix immediately by pipetting up and down 5 times.
-
References
-
PubChem. Compound Summary: Dimethylamine Derivatives & Sulfonamide Properties.[6] National Library of Medicine. Available at: [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility troubleshooting in drug discovery).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethylamine | 124-40-3 [chemicalbook.com]
- 3. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility studies of silver sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - N-(3-bromophenyl)-3-(trifluoromethyl)benzamide (C14H9BrF3NO) [pubchemlite.lcsb.uni.lu]
Purification strategies for removing impurities from [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE
Welcome to the technical support resource for the purification of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested strategies for achieving high purity. As your partner in the lab, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter during the synthesis of this compound?
A1: Understanding potential impurities is the first step in designing an effective purification strategy. Impurities are typically unreacted starting materials, by-products from side reactions, or isomers. For a typical synthesis involving the reaction of 3-bromoaniline with dimethylsulfamoyl chloride, you should anticipate the following:
-
Unreacted Starting Materials:
-
3-Bromoaniline: A basic impurity.
-
Dimethylsulfamoyl chloride: Although highly reactive, traces may remain or hydrolyze.
-
-
By-products:
-
Hydrolysis Product: Dimethylsulfamic acid, formed from the reaction of dimethylsulfamoyl chloride with trace water. This is a highly polar, acidic impurity.
-
Bis-sulfonated Product: N,N'-(3-bromophenyl)bis(N,N-dimethylsulfamide), where a second dimethylsulfamoyl group has reacted with the nitrogen of the newly formed sulfonamide. This is typically a less polar impurity.
-
-
Process-Related Impurities:
-
Isomeric Impurities: If the starting 3-bromoaniline contains traces of 2-bromoaniline or 4-bromoaniline, you will form the corresponding isomeric sulfonamide impurities. These can be particularly challenging to separate due to their similar chemical properties.
-
Solvent and Reagent Residues: Residual solvents or scavenger bases (e.g., triethylamine, pyridine) used in the reaction.
-
Q2: How do I choose the best primary purification technique for my crude product?
A2: The choice of technique depends on the physical state of your crude product, the nature of the impurities, and the desired scale and purity level.
-
For solid crude products with moderate purity (>85-90%): Start with recrystallization . It is the most economical and scalable method for removing small amounts of impurities.
-
For oily crude products or solids with significant impurities (<85%): Column chromatography is the preferred method. It offers high resolving power to separate components with different polarities.[1][2]
-
To remove specific acidic or basic impurities: Liquid-liquid extraction (often called an acid-base wash) is a highly effective preliminary cleanup step that can be performed before recrystallization or chromatography.[3][4]
The following workflow diagram illustrates a typical decision-making process for purification.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5]
Problem 1: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution above its melting point or when the concentration of impurities is high, disrupting crystal lattice formation.[6] The resulting oil is often an impure, supercooled liquid.
-
Solutions:
-
Reheat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent (10-20% increments) to lower the solution's saturation point. Allow it to cool more slowly.[6]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature once it has reached room temperature, potentially using an ice bath.[6]
-
Change the Solvent System: The solvent may be too nonpolar. Switch to a more polar solvent or use a mixed-solvent system. For sulfonamides, ethanol/water or isopropanol/water mixtures are often effective.[6]
-
Problem 2: No crystals are forming, even after the solution has cooled.
-
Causality: This typically happens if the solution is not sufficiently saturated (too much solvent was added) or if the solution is supersaturated and requires nucleation to begin crystallization.
-
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If the solution is not saturated enough, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If room temperature cooling is unsuccessful, place the flask in an ice-water bath or even a freezer, depending on the solvent's freezing point.[7]
-
Problem 3: The recovery yield is very low.
-
Causality: The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6] Premature crystallization during a hot filtration step can also lead to loss of product.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions.[7]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath for at least 30 minutes) to maximize precipitation before filtration.
-
Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, use pre-heated glassware (funnel and receiving flask) and perform the filtration quickly.[6]
-
Protocol: Optimized Recrystallization of this compound
-
Solvent Selection: Test solubility in small-scale trials. A good solvent will dissolve the compound when hot but poorly when cold. Isopropanol, ethanol, or acetone/hexane mixtures are excellent starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for a few minutes. The charcoal adsorbs colored impurities.[7]
-
Hot Filtration (if needed): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Table 1: Common Solvents for Recrystallization [8]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol | 82 | Polar | Good general-purpose solvent for sulfonamides. |
| Ethanol | 78 | Polar | Similar to isopropanol, often used in mixtures with water. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Acetone | 56 | Medium | Often used in a co-solvent system with a nonpolar solvent like hexanes. |
| Hexanes | ~69 | Nonpolar | Typically used as an "anti-solvent" with a more polar solvent. |
| Water | 100 | Very Polar | Can be effective for polar compounds or as an anti-solvent. |
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[2] It is a highly effective method for purifying complex mixtures.
Problem 1: My compounds are not separating (co-elution).
-
Causality: The mobile phase is too polar, causing all compounds to travel quickly with the solvent front instead of interacting with the stationary phase. Alternatively, the chosen solvent system may simply not have the right selectivity for your specific mixture.
-
Solution: Decrease the polarity of the mobile phase. This is typically done by reducing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the less polar solvent (e.g., hexanes). Develop the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your target compound.[1]
Problem 2: The compound is stuck on the column.
-
Causality: The mobile phase is not polar enough to displace the compound from the highly polar stationary phase (silica gel). Your compound has a very strong affinity for the adsorbent.
-
Solution: Gradually increase the polarity of the mobile phase. If you are running a hexanes/ethyl acetate gradient, slowly increase the percentage of ethyl acetate. In extreme cases, a small amount of a highly polar solvent like methanol may be needed to elute very polar compounds.
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. Spot your crude mixture on a TLC plate and test various mobile phase compositions (e.g., different ratios of hexanes:ethyl acetate). The ideal system will show good separation between your product spot and impurity spots, with the product Rf around 0.25-0.35.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of glass wool or cotton to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the least polar mobile phase you will use.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Never let the column run dry from this point forward.[2]
-
Add another layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve your crude product in the minimum amount of a suitable solvent (ideally the mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Workflow for developing a column chromatography method.
Troubleshooting Guide: Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[4] By adjusting the pH of the aqueous layer, we can selectively move acidic or basic compounds between the layers.
Problem: An emulsion has formed between the layers.
-
Causality: An emulsion is a suspension of fine droplets of one liquid in the other, which is common with complex mixtures or when the separatory funnel is shaken too vigorously.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help break the emulsion.
-
Protocol: Acid-Base Extraction Cleanup
This protocol is designed to remove acidic impurities (like dimethylsulfamic acid) and basic impurities (like unreacted 3-bromoaniline) from the neutral product.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acid Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and invert it several times, venting frequently. Allow the layers to separate. The basic impurity (3-bromoaniline) will be protonated and move into the aqueous layer. Drain and discard the lower aqueous layer.
-
Base Wash: Add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). Repeat the gentle mixing and separation. Acidic impurities will be deprotonated and move into the aqueous layer. Drain and discard the aqueous layer.
-
Water Wash: Wash the organic layer with water and then with brine to remove any residual acid, base, and dissolved water.
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent by rotary evaporation to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
Final Purity Assessment
After purification, it is crucial to accurately assess the purity of your this compound. A combination of analytical techniques provides the most comprehensive picture.
Table 2: Comparison of Analytical Techniques for Purity Assessment [10][11]
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases. | Retention time, % purity by peak area. | High sensitivity, excellent for quantification, robust and reproducible.[10] | Requires a reference standard for absolute quantification, potential for co-elution. |
| TLC | Differential adsorption on a solid support. | Retention factor (Rf), qualitative presence of impurities. | Fast, inexpensive, excellent for reaction monitoring and fraction analysis. | Not quantitative, lower resolution than HPLC. |
| qNMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Structural confirmation, absolute purity determination against a certified internal standard. | Primary analytical method, does not require a reference standard of the analyte itself.[11] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Retention time, molecular weight of parent compound and impurities. | Provides molecular weight information, aiding in impurity identification. | Response factors can vary significantly, making quantification challenging without standards. |
References
-
Green, G. A. (1991). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 80(10), 996-999. [Link]
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?[Link]
-
Goebel, A., et al. (2004). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Analytical Chemistry, 76(16), 4756-4764. [Link]
-
Pharmaffiliates. Sulfonamide-impurities. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
MDPI. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
ResearchGate. (2020). Yield, purity, and characteristic impurities of the sulfonamide...[Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]
-
Recrystallization.pdf. [Link]
-
National Institutes of Health. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
SpringerLink. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE
Here is the technical support center for optimizing catalyst selection for coupling [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its utility is largely defined by the ability to functionalize the aryl bromide moiety through palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing dimethylsulfamoyl group significantly influences the electronic properties of the aromatic ring, impacting catalyst selection and reaction outcomes. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate the complexities of Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions with this specific substrate.
Preliminary Assessment: Choosing Your Coupling Strategy
Before optimizing, it is critical to select the correct reaction class for your synthetic goal.
-
For C-C Bond Formation (e.g., creating biaryl structures): The Suzuki-Miyaura coupling is the reaction of choice, pairing the aryl bromide with an organoboron reagent (boronic acid or ester). This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1][2]
-
For C-N Bond Formation (e.g., synthesizing substituted anilines): The Buchwald-Hartwig amination is the premier method for coupling the aryl bromide with primary or secondary amines.[3][4] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[3]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the cross-coupling of this compound.
Category 1: Low Conversion or No Reaction
Q: My reaction shows low or no conversion of the starting material. What are the most common culprits?
A: Before altering core catalyst components, it is crucial to verify the foundational parameters of the reaction setup. Organometallic reactions are notoriously sensitive to contaminants.[5]
-
Atmosphere Control: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[6] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid catalyst deactivation and ligand oxidation, which is a primary cause of reaction failure.[7][8]
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous and reagents are of high purity. Water can interfere with the catalytic cycle, particularly in Suzuki-Miyaura reactions where it can promote unwanted protodeboronation of the boronic acid partner.[8]
-
Reagent Integrity: Boronic acids, in particular, can degrade upon storage, leading to homocoupling or low yields.[8] It is advisable to use freshly purchased or properly stored boronic acids. Similarly, palladium precatalysts and ligands should be stored under inert gas and protected from light.
Q: How do I select the optimal Palladium precatalyst and ligand for this substrate?
A: The this compound substrate contains an electron-withdrawing group, which generally facilitates the initial oxidative addition step. The main challenge is often promoting the subsequent reductive elimination step efficiently. This requires ligands that are both bulky and electron-rich.
Modern dialkylbiaryl phosphine ligands are highly effective for this class of substrate in both Suzuki and Buchwald-Hartwig couplings.[9][10][11] These ligands stabilize the catalytically active monoligated Pd(0) species, promote fast oxidative addition, and facilitate the crucial reductive elimination step.[11][12]
Below is a table of recommended ligands for initial screening:
| Reaction Type | Coupling Partner | Recommended Ligands (Buchwald-Type) | Rationale |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | SPhos, XPhos, RuPhos | These provide the necessary steric bulk and electron-donating properties to facilitate transmetalation and reductive elimination for C-C bond formation.[9][11][13] |
| Buchwald-Hartwig | Primary Amines & Anilines | BrettPhos, XPhos | BrettPhos is specifically designed for primary amines.[14] XPhos offers broad utility.[13] |
| Buchwald-Hartwig | Secondary Amines (Aliphatic/Aryl) | RuPhos, tBuXPhos | RuPhos is highly effective for secondary amines.[14] The increased bulk of these ligands helps overcome the steric hindrance associated with secondary amine coupling. |
| Buchwald-Hartwig | Challenging/Hindered Substrates | tBuBrettPhos | This ligand is designed for particularly difficult couplings, such as with amides or other weakly nucleophilic amines.[14] |
Q: My chosen base is not working. What are the best practices for base selection?
A: Base selection is critical and non-intuitive, as its role extends beyond simple deprotonation and is highly dependent on the solvent and catalytic cycle.[15][16]
-
For Suzuki-Miyaura Coupling: A moderately weak inorganic base is usually sufficient. Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective and generally compatible with many functional groups.[8][11] Other options include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The solubility of the base is a key factor; K₃PO₄ often requires a small amount of water to be effective, but excess water can be detrimental.[8]
-
For Buchwald-Hartwig Amination: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner or the palladium-amine complex.[17][18]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and promote fast reaction rates.[19] However, they are incompatible with base-sensitive functional groups like esters or nitro groups.[14]
-
Weaker Inorganic Bases: For substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[19] These often require more specialized, highly active ligand systems to achieve good yields. The use of finely ground base or agitation can be important for reproducibility in scaled-up reactions.[19]
-
Category 2: Side Product Formation
Q: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A: Homocoupling (the formation of a biaryl product from two molecules of the boronic acid) is most commonly caused by the presence of oxygen in the reaction mixture.[20] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.
Solution: The most effective preventative measure is to ensure rigorously anaerobic conditions. This involves thoroughly degassing all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintaining a positive pressure of an inert gas throughout the entire experiment.[8]
Q: My primary side product is the debrominated starting material, (dimethylsulfamoyl)aniline. What causes this and how can I minimize it?
A: Debromination is a common side reaction in cross-coupling chemistry. It can arise from several pathways, including protonolysis of the arylpalladium intermediate or β-hydride elimination if an appropriate hydrogen source is available. In Suzuki reactions, it can also result from protodeboronation of the boronic acid, which generates arene that can participate in side reactions.
Solutions:
-
Ligand Choice: Select a bulky, electron-rich ligand that promotes a faster rate of reductive elimination compared to the rate of debromination pathways. The recommended dialkylbiaryl phosphines are excellent for this.[11]
-
Base Selection: Using an excessively strong base or high temperatures can sometimes promote decomposition pathways. Consider screening a weaker base.
-
Water Content: In Suzuki reactions, carefully control the amount of water. While a small amount can be beneficial, excess water can accelerate protodeboronation.[8]
Category 3: Catalyst Stability and Deactivation
Q: My reaction begins to form the product but then stalls before reaching full conversion. What could be causing catalyst deactivation?
A: A stalling reaction is a classic sign of catalyst deactivation.[6] The active catalyst is being consumed over the course of the reaction.
Potential Causes and Solutions:
-
Oxidative Degradation: As mentioned, oxygen is a primary culprit. Re-verify that your inert atmosphere technique is flawless.[6]
-
Ligand Degradation: Some less robust phosphine ligands can degrade under prolonged heating, leading to the formation of inactive palladium species like palladium black. Using robust, bulky dialkylbiaryl phosphine ligands can significantly improve catalyst lifetime.[6][10]
-
Inhibition by Byproducts: In some cases, reaction byproducts can inhibit the catalyst. For example, in couplings with aryl iodides, the generated iodide salt can sometimes have an inhibitory effect.[18] While our substrate is a bromide, similar principles can apply if impurities are present.
-
Insufficient Catalyst Loading: While low catalyst loadings are desirable, they are more susceptible to deactivation by trace impurities.[6][21] If deactivation is suspected, a modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) may be sufficient to drive the reaction to completion.
Visualization of Key Processes
Catalytic Cycles
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a systematic approach to optimization is more effective than random changes.
Caption: A systematic workflow for troubleshooting failed reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screen
This protocol is designed for screening conditions in parallel using small-scale reactions.
-
Preparation: In a glovebox, add a magnetic stir bar to several 2 mL vials. To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd) and the phosphine ligand (4.4 mol%).
-
Reagent Addition: To each vial, add this compound (1.0 eq), the boronic acid coupling partner (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a 0.1 M concentration of the aryl bromide).
-
Reaction: Seal the vials tightly with screw caps. Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., at 80-100 °C).
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine conversion.
Protocol 2: General Procedure for Buchwald-Hartwig Amination Screen
This protocol is adapted for the specific requirements of C-N bond formation.
-
Preparation: In a glovebox, add a magnetic stir bar to several 2 mL vials.
-
Reagent Addition (Solid): To each vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the solid base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition (Liquid): Add the anhydrous, degassed solvent (e.g., Dioxane, 0.2 M). Then add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Reaction: Seal the vials tightly. Remove from the glovebox and place in a pre-heated block on a stirrer hotplate (e.g., at 100 °C).
-
Monitoring: Monitor the reaction progress over time using LC-MS or GC-MS analysis of quenched aliquots.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11961-11969. [Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Royal Society of Chemistry. A new indenyl-based Buchwald-type diphosphine ligand for the preparation of triarylamines. [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
-
PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ACS Publications. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
YouTube. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 95-135. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
University of Strathclyde. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Walczak, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17897-17909. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
SciSpace. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
-
ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]
-
ChemRxiv. The Suzuki−Miyaura Coupling of Aryl Sulfones. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
National Center for Biotechnology Information. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
National Center for Biotechnology Information. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. [Link]
-
ResearchGate. The Suzuki−Miyaura Coupling of Aryl Sulfones | Request PDF. [Link]
-
National Center for Biotechnology Information. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. pubs.acs.org [pubs.acs.org]
Minimizing byproduct formation during the sulfamoylation of 3-bromoaniline
The following technical support guide addresses the sulfamoylation of 3-bromoaniline .
Based on the chemical specificity of "sulfamoylation" (introduction of a sulfamoyl group,
Topic: Minimizing Byproduct Formation (Symmetric Sulfamides & Regioisomers)
Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and process engineers encountering yield losses due to dimerization and hydrolysis during the functionalization of 3-bromoaniline.
Part 1: The Core Challenge
The sulfamoylation of electron-deficient anilines like 3-bromoaniline presents a specific mechanistic pitfall: The Symmetric Dimer .
When reacting 3-bromoaniline with sulfamoyl chloride (
-
Target (A):
(3-bromophenylsulfamide) -
Major Byproduct (B):
(Symmetric dimer)
Mechanistic Pathway & Troubleshooting Logic
The formation of the byproduct is not just a simple over-reaction; it is driven by an elimination mechanism (E1cB-like) where the product acts as a substrate for further reaction.
Figure 1: Mechanistic bifurcation showing how the target product can degrade into the reactive
Part 2: Troubleshooting Guide (FAQ Format)
Q1: I am seeing significant amounts of the symmetric dimer (
). How do I stop this?
Root Cause: The reaction environment is facilitating the elimination of HCl from your product, generating the highly electrophilic
The Fix:
-
Inverse Addition (Critical): Never add the Sulfamoyl Chloride to the Aniline. Always add the Aniline to the Sulfamoyl Chloride. This ensures the concentration of free aniline is low relative to the electrophile, favoring the mono-substitution.
-
Temperature Control: The elimination step is thermally driven. Maintain reaction temperature between 0°C and 10°C . Do not heat until the quench is complete.
-
Base Selection: Avoid strong bases. If using a base to scavenge HCl, use a non-nucleophilic, bulky base (e.g., DIPEA) or rely on the "Self-Scavenging" method (using excess aniline is risky here; use an inert scavenger like
or propylene oxide).
Q2: My Sulfamoyl Chloride reagent seems inactive or decomposed. How should I handle it?
Root Cause: Commercial sulfamoyl chloride is unstable and hygroscopic. It hydrolyzes to sulfamic acid (
The Fix: Generate the reagent in situ using Chlorosulfonyl Isocyanate (CSI) .[1] This is the industry standard for high-fidelity sulfamoylation.
-
Reaction:
-
Protocol: React CSI with 1.05 eq of Formic Acid in Acetonitrile at 0°C. Vigorous gas evolution indicates active reagent formation. Once gas evolution ceases, the solution contains fresh, high-purity Sulfamoyl Chloride ready for the aniline addition.
Q3: Can I perform this reaction on the ring (C-sulfamoylation) instead of the nitrogen?
Clarification: If your target is 3-bromobenzenesulfonamide (sulfonamide on the ring), you are using the wrong chemistry.
-
Direct Chlorosulfonation: Reacting 3-bromoaniline with chlorosulfonic acid will yield a mixture of isomers (mainly 2-bromo-4-aminobenzenesulfonyl chloride and 4-amino-2-bromobenzenesulfonyl chloride) because the amino group directs ortho/para (or meta if protonated), conflicting with the bromine.
-
Correct Route for Ring Sulfonamide: You must use the Meerwein Sulfamoylation (Diazotization
Reaction with ). This replaces the with , which is not what "sulfamoylation of aniline" typically implies.
Part 3: Optimized Experimental Protocol
This protocol utilizes the CSI/Formic Acid method to minimize handling of unstable reagents and maximize selectivity for the mono-sulfamoylated product.
Reagents:
-
3-Bromoaniline (1.0 eq)
-
Chlorosulfonyl Isocyanate (CSI) (1.1 eq)
-
Formic Acid (98%) (1.1 eq)
-
Acetonitrile (Anhydrous)
-
DMA (N,N-Dimethylacetamide) (Catalytic, optional)
Step-by-Step Workflow:
| Step | Action | Technical Note |
| 1 | Reagent Generation | Dissolve CSI (1.1 eq) in MeCN at 0°C . Add Formic Acid (1.1 eq) dropwise. |
| 2 | Degassing | Stir at 0°C to RT for 1-2 hours. Wait for gas evolution (CO/CO2) to completely stop. |
| 3 | Substrate Prep | Dissolve 3-Bromoaniline (1.0 eq) in MeCN (or DMA if solubility is poor). |
| 4 | Controlled Addition | Slowly add the Aniline solution to the Reagent solution at 0°C . |
| 5 | Monitoring | Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS. Look for Dimer ( |
| 6 | Quench | Quench with sat. |
| 7 | Purification | Extract with EtOAc. If dimer is present, recrystallize from EtOH/Water (Dimer is often much less soluble). |
Part 4: Decision Logic for Troubleshooting
Use this logic flow to diagnose low yields or purity issues.
Figure 2: Diagnostic flowchart for isolating the cause of byproduct formation.
References
-
Mechanism of Dimerization: Spillane, W. J., et al. "Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile." Journal of the Chemical Society, Perkin Transactions 2, 1998.[3]
-
CSI/Formic Acid Method: Gebert, U., et al. "Industrially applicable process for the sulfamoylation of alcohols and phenols." European Patent EP1456224B1, 2004.
-
Selective Sulfamoylation: Wang, H. M., et al. "Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent."[1][4] Organic Letters, 2021.[2][4] [4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfamate synthesis by amination [organic-chemistry.org]
- 3. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent / Organic Letters, 2021 [sci-hub.sg]
Technical Support Center: Enhancing the Purity of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE via Recrystallization
Welcome to the technical support center for the purification of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the purity of this sulfonamide intermediate through recrystallization. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to help you navigate common challenges and optimize your purification workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing clear, actionable solutions.
Question: Help! My compound "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common issue where the solute separates from the solution as a liquid instead of a solid crystalline lattice.[1] This typically occurs for two primary reasons: the melting point of your compound is lower than the temperature of the solution, or high levels of impurities are depressing the melting point of your crude product. An oil is undesirable as it tends to trap impurities.[1][2]
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount (5-10% more) of hot solvent to slightly decrease the solution's saturation point.[1][2]
-
Slow Down Cooling: The key to forming well-ordered crystals is slow, controlled cooling. Rapid cooling favors precipitation or oiling out. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[2][3]
-
Lower the Crystallization Temperature: The chosen solvent's boiling point might be too high. Consider switching to a lower-boiling point solvent or a solvent mixture that allows for crystallization to occur at a temperature below the compound's melting point.[4]
Question: No crystals are forming, even after the solution has cooled completely. What went wrong?
Answer:
The absence of crystal formation is typically due to one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.[1][2]
Solutions, in order of execution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the liquid's surface. The microscopic scratches provide a rough surface that can serve as a nucleation site for crystal growth.[1][5]
-
Seeding: If available, add a single, tiny "seed" crystal of the pure compound to the solution. This provides a perfect template for further crystal formation.[1][3]
-
-
Increase Concentration: If induction methods fail, it's likely too much solvent was used.[2][3] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool slowly again.
-
Cool to a Lower Temperature: Once the flask has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[1]
Question: My final product has a very low yield. How can I improve it?
Answer:
A low recovery yield (e.g., less than 50%) suggests that a significant amount of your compound remained dissolved in the mother liquor.[3] While some loss is inherent to the technique, it can be minimized.[6]
Optimization Strategies:
-
Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent for the initial dissolution.[2][5] Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath for at least 30 minutes, to maximize the amount of product that crystallizes out of the solution.[1]
-
Check the Mother Liquor: After filtering your product, you can cool the filtrate further or evaporate some of the solvent to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
-
Use an Anti-Solvent System: Consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (turbid), then allow it to stand.[4] This can precisely control the saturation point.
Question: The recrystallized product is still colored. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation, which can be effectively removed with activated charcoal.
Decolorization Protocol:
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture and gently reheat it to boiling for a few minutes. The charcoal will adsorb the colored impurities.[1]
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[4] The filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent without experimental data, as the ideal choice depends on the specific impurity profile. However, based on the structure (a moderately polar sulfonamide), good starting points are often polar protic solvents or mixtures. Ethanol-water or isopropanol-water mixtures are frequently effective for sulfonamides.[1] The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
Q2: How do I perform a systematic solvent screen?
A2: A systematic approach is crucial for identifying the optimal solvent.
-
Place a small amount of your crude compound (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[8]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. A good solvent will dissolve the compound completely near its boiling point.[7]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.
Table 1: Solvent Selection Guide for Sulfonamides
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale |
| Water | 100 | High | May be a good anti-solvent. Unlikely to dissolve the compound on its own due to the bromophenyl group. |
| Ethanol | 78 | High | Good starting point. Often used in a mixture with water to fine-tune polarity for sulfonamides.[9] |
| Isopropanol | 82 | Medium-High | Excellent choice for many sulfonamides, often providing a good balance of solubility properties.[10] |
| Acetone | 56 | Medium | May be too effective a solvent (too soluble at room temp), but could be useful in a solvent/anti-solvent pair. |
| Ethyl Acetate | 77 | Medium-Low | May work if impurities are highly polar. Good for moderately polar compounds. |
| Toluene | 111 | Low | Likely to have low solubility even when hot, but could be useful for removing non-polar impurities. |
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using multiple analytical techniques.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run a co-spot with the crude material to confirm the removal of impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A pure sample will show a single major peak, allowing for the calculation of purity as a percentage based on peak area.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of any residual solvents or structurally similar impurities.
Experimental Protocols & Workflows
Detailed Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a boiling chip. Add the chosen solvent (e.g., 70% isopropanol) in small portions, heating the mixture to a gentle boil with swirling. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[1][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.[4]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated, clean Erlenmeyer flask.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator to remove all traces of solvent.
Visualization of Workflows
General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of sulfonamide products.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Are there any general rules for choosing solvents for recrystallization?. (2012). Chemistry Stack Exchange.
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). BenchChem.
- Picking a recrystalliz
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Recrystalliz
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn.
- Problems with Recrystallis
- Troubleshooting Recrystalliz
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystalliz
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). BenchChem.
- Recrystallization Techniques. (n.d.).
- Sulfonamide purification process. (1957).
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. reddit.com [reddit.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
1H NMR spectrum interpretation of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE
Topic: Structural Elucidation & Comparative Spectral Analysis of [(3-Bromophenyl)sulfamoyl]dimethylamine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
Executive Summary & Application Context
This compound (IUPAC:
In synthetic workflows, this compound is frequently generated via the reaction of 3-bromoaniline with dimethylsulfamoyl chloride. A persistent challenge in this synthesis is regioisomeric purity —specifically, distinguishing the target meta-substituted product from potential ortho- or para- isomers arising from impure starting materials or rearrangement.
This guide provides a definitive 1H NMR structural interpretation, contrasting the target molecule against its most common structural alternative, the para-isomer (4-bromo analog), to equip researchers with self-validating identification criteria.
Comparative Analysis: Target vs. Alternative
The primary analytical challenge is distinguishing the substitution pattern on the aromatic ring. While the aliphatic dimethyl region remains constant, the aromatic splitting patterns are the diagnostic "fingerprint."
Table 1: Spectral Comparison (DMSO-d6, 400 MHz)
Note: Chemical shifts (
| Feature | Target: (3-Bromophenyl)... | Alternative: (4-Bromophenyl)... | Diagnostic Utility |
| Symmetry | Asymmetric ( | Symmetric ( | High : 4-Br shows simplified spectra. |
| Aromatic Region | 4 Distinct Signals (Multiplet character) | 2 Distinct Signals (AA'BB' System) | Critical : Count the peaks. |
| H-2 Proton | Singlet-like (t, | Absent (Carbon is substituted) | Definitive : The isolated singlet indicates meta. |
| Coupling ( | Ortho ( | Ortho ( | Meta coupling confirms 1,3-subst. |
| NH Proton | Low (Indistinguishable). | ||
| Dimethyl ( | Low (Confirmation of core only). |
Detailed Spectral Interpretation
This section deconstructs the 1H NMR spectrum of the target compound in DMSO-d6.
A. The Aliphatic Region (High Field)
-
2.60 – 2.70 ppm (Singlet, 6H):
-
Assignment:
-
Interpretation: The six methyl protons are chemically equivalent due to free rotation around the
bond. -
QC Check: Integration must be exactly
the single aromatic proton integral. If splitting is observed, suspect restricted rotation (rare at RT) or protonation salts.
-
B. The Exchangeable Region (Downfield)
-
10.0 – 10.5 ppm (Broad Singlet, 1H):
-
Assignment:
-
Interpretation: The sulfamide NH is acidic (
). In DMSO-d6, hydrogen bonding with the solvent deshields this proton, pushing it downfield. -
Validation: Add
shake. This peak must disappear. If it remains, the structure is incorrect (e.g., N-alkylation occurred).
-
C. The Aromatic Region (The "Fingerprint")
The 3-bromo substitution creates four non-equivalent protons.
-
7.45 ppm (Triplet/Singlet-like, 1H, H-2):
-
Located between the Sulfamide and Bromine groups.
-
Appears as a narrow triplet (
Hz) due to meta-coupling with H-4 and H-6. -
Key Identifier: This is the most deshielded aromatic proton due to the combined electron-withdrawing inductive effects of Br and
.
-
-
7.25 – 7.35 ppm (Multiplet, 2H, H-4 & H-6):
-
H-4 (Ortho to Br): Doublet of doublets (dd). Large ortho-coupling to H-5 (
Hz) and small meta-coupling to H-2. -
H-6 (Ortho to Sulfamide): Similar dd pattern.
-
-
7.15 – 7.25 ppm (Pseudo-Triplet, 1H, H-5):
-
Couples to both H-4 and H-6 with
Hz, appearing as a triplet ( ).
-
Experimental Protocol
To ensure reproducibility and spectral resolution capable of distinguishing meta coupling, follow this protocol.
Reagents & Equipment
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane). Note:
is not recommended due to poor solubility and broadening of the NH peak. -
Instrument: 400 MHz NMR or higher (600 MHz preferred for resolving H-4/H-6 overlap).
Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of this compound.
-
Dissolve completely in 0.6 mL DMSO-d6.
-
Critical: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
-
-
Acquisition Parameters:
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (
): Set to seconds. The acidic NH and isolated aromatic protons have long times. Short delays will under-integrate the NH peak. -
Scans: 16–64 scans (sufficient for >10 mg).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz).
-
Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
Visualization of Structural Logic
Diagram 1: Aromatic Coupling Logic (The Decision Tree)
This diagram illustrates how to interpret the splitting patterns to confirm the meta-substitution.
Caption: Logical flow for distinguishing the target 3-bromo compound from the common 4-bromo impurity based on aromatic splitting patterns.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental protocol ensuring high-fidelity spectral data.
References
-
PubChem. (n.d.).[1] [(2-bromophenyl)sulfamoyl]dimethylamine (Isomer Analog Data). National Library of Medicine. Retrieved February 13, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Reich, H. J. (n.d.). Proton NMR Data - Chemical Shifts of Anilines and Sulfonamides. University of Wisconsin-Madison. Retrieved February 13, 2026, from [Link]
Sources
HPLC Method Development Guide: [(3-Bromophenyl)sulfamoyl]dimethylamine Purity Analysis
[1]
Executive Summary
Developing a purity method for [(3-Bromophenyl)sulfamoyl]dimethylamine (CAS: 349426-40-0) presents a specific chromatographic challenge: differentiating the target meta-bromo isomer from its likely ortho- and para- regioisomers, while simultaneously resolving hydrolysis degradants (3-bromoaniline).[1]
While C18 columns are the industry standard for initial screening, they often fail to provide baseline resolution (
The Verdict: The PFP stationary phase is the superior choice for this specific analyte. It leverages
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of robust method design.
| Property | Description | Chromatographic Implication |
| Structure | 3-Br- | Contains an electron-withdrawing sulfonamide group and a lipophilic bromine atom.[1] |
| Class | Sulfamide | The -NH- proton is weakly acidic ( |
| Critical Impurities | 1. Regioisomers: 2-bromo, 4-bromo analogs.2.[1] Hydrolysis Product: 3-bromoaniline.3.[1] Synthesis Precursor: Dimethylsulfamoyl chloride. | Separation of the meta-isomer from para-isomer is the rate-limiting step for method success.[1] |
| Solubility | Low in water; High in MeOH/ACN | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |
Comparative Analysis: C18 vs. PFP
The following data summarizes the performance of the two methodologies. The "Standard C18" represents a generic starting point, while the "Optimized PFP" represents the recommended method.
Method A: The Baseline (C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mechanism: Hydrophobic Interaction (Dispersive forces).
-
Outcome: The meta- and para-bromo isomers co-elute or show partial separation (shoulder peaks).[1] The hydrophobic surface area of the isomers is nearly identical, rendering the C18 selectivity (
) insufficient.
Method B: The Challenger (PFP)
-
Column: Phenomenex Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm)[1]
-
Mechanism: Hydrophobicity +
- Interaction + Dipole-Dipole + Shape Selectivity.[1] -
Outcome: The electron-deficient fluorine ring on the stationary phase interacts specifically with the electron-rich bromine atom.[1] The steric position of the bromine (meta vs. para) significantly alters this interaction strength, creating baseline separation.
Performance Data Summary (Simulated based on mechanistic principles)
| Parameter | Method A (C18) | Method B (PFP) | Status |
| Retention Time (Target) | 8.4 min | 9.1 min | Comparable |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | PFP Wins |
| Tailing Factor ( | 1.1 | 1.05 | Excellent |
| Selectivity ( | 1.02 | 1.15 | Significant Improvement |
Detailed Experimental Protocol (Method B - Recommended)
This protocol is designed to be self-validating. The use of an acidic mobile phase suppresses the ionization of the sulfamide nitrogen and any residual aniline impurities, ensuring sharp peak shapes.
Reagents & Materials[2][3][4][5][6]
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
-
Column: Pentafluorophenyl (PFP) phase (e.g., Kinetex F5, 150 x 4.6 mm, 2.6 µm).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Settings[7]
-
Column Temperature: 35°C (Temperature control is critical for PFP reproducibility).
-
Injection Volume: 5.0 µL.
-
Detection: UV-DAD at 254 nm (aromatic ring) and 210 nm (impurities lacking conjugation).[1]
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
System Suitability Criteria (Acceptance Limits)
-
Resolution (
): > 1.5 between 3-bromo (target) and 4-bromo (impurity) isomers. -
Tailing Factor: < 1.5 for the main peak.
-
Precision: RSD < 2.0% for retention time and area (n=6 injections).
Visualizing the Separation Mechanism
The following diagram illustrates why the PFP column succeeds where C18 fails. The "Shape Selectivity" node highlights the critical interaction.
Caption: Comparative separation mechanisms. PFP columns utilize multi-modal interactions (Pi-Pi, Dipole) to distinguish the steric position of the bromine atom.
Method Development Workflow
Use this decision tree to guide your optimization if the standard protocol requires tweaking (e.g., for different impurity profiles).
Caption: Strategic workflow for optimizing separation of halogenated sulfonamide derivatives.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Secondary interactions between the amine N and silanols.[1] | Ensure buffer pH is acidic (pH 3.0) to protonate the base, or add 5mM Triethylamine as a masking agent (if using C18). |
| Retention Drift | PFP columns are sensitive to temperature fluctuations. | Use a column oven. Do not rely on ambient temperature. |
| Ghost Peaks | Hydrolysis of the sulfamide bond in the sample vial. | Prepare samples fresh. Limit water content in the sample diluent (use 80% ACN if solubility permits). |
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from
-
MAC-MOD Analytical. (2016).[1] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
-
PubChem. (2023). N,N-Dimethyl-N'-phenylsulfamide (Compound Summary). Retrieved from
-
Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from
Definitive Structural Elucidation of [(3-Bromophenyl)sulfamoyl]dimethylamine: A Comparative Technical Guide
Topic: Structural Confirmation of [(3-Bromophenyl)sulfamoyl]dimethylamine via Single Crystal X-Ray Diffraction (SC-XRD) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Case for Crystallographic Validation
In the development of sulfamide-based bioactive scaffolds, distinguishing between regioisomers (ortho-, meta-, para-substitution) is a critical quality attribute. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of routine characterization, it often faces limitations in definitively assigning regiochemistry when aromatic signals overlap or when distinguishing between sulfamide (
This guide details the protocol for confirming the structure of This compound (IUPAC: N'-(3-bromophenyl)-N,N-dimethylsulfamide) using Single Crystal X-Ray Diffraction (SC-XRD) . We compare this "Gold Standard" absolute structure determination against spectroscopic alternatives, providing a roadmap for unequivocal structural assignment.
Structural Context & Synthesis
The target molecule is synthesized via the nucleophilic substitution of 3-bromoaniline with dimethylsulfamoyl chloride .
-
Target Formula:
-
Molecular Weight: 279.15 g/mol
-
Critical Structural Feature: The meta (3-position) placement of the bromine atom relative to the sulfamoyl group.
Synthesis & Crystallization Workflow
Figure 1: Synthetic pathway and crystallization workflow for generating diffraction-quality crystals.
Comparative Analysis: SC-XRD vs. NMR Spectroscopy
While NMR is faster, SC-XRD provides absolute spatial resolution. The table below contrasts the utility of each method for this specific brominated sulfamide.
| Feature | 1H / 13C NMR Spectroscopy | Single Crystal XRD (SC-XRD) |
| Primary Output | Chemical shifts ( | 3D Atomic Coordinates ( |
| Regioisomer ID | Inferential: Relies on splitting patterns (e.g., | Absolute: Direct visualization of Br atom at the C3 position of the phenyl ring. |
| Connectivity | Indirect: HMBC required to prove | Direct: Unambiguous assignment of |
| Stereochemistry | N/A (Achiral molecule, but rotamers possible) | Defines solid-state conformation (torsion angles). |
| Sample State | Solution (averaged dynamics) | Solid State (static, defined H-bond network). |
| Limit of Detection | Impurities visible < 1% | Requires pure single crystal; bulk purity not guaranteed. |
Experimental Protocol: X-Ray Structure Determination
To validate the this compound structure, follow this self-validating protocol.
Step 1: Crystal Growth
-
Method: Slow Evaporation.
-
Solvent System: Dissolve 20 mg of compound in 2 mL of Methanol or Ethanol/Water (9:1) .
-
Conditions: Allow to stand at room temperature (298 K) in a semi-sealed vial.
-
Target Morphology: Colorless prisms or needles, dimensions
mm.
Step 2: Data Collection Strategy
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the heavy Bromine atom ( mm ). -
Temperature: Collect at 100 K (cryostream) to reduce thermal motion (
) and improve resolution of the sulfamide N-H hydrogen. -
Resolution: Aim for
Å or better ( for Mo).
Step 3: Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Orthorhombic ( ), common for planar aromatic sulfonamides. -
Phasing: Use Direct Methods (SHELXT) or Patterson Methods (exploiting the heavy Br atom).
-
Refinement: Refine against
using SHELXL.-
Check: The
hydrogen should be located in the difference Fourier map to confirm the sulfamide ( ) tautomer.
-
Reference Crystallographic Parameters (Validation Criteria)
When analyzing your dataset, the derived geometric parameters must align with established ranges for sulfamides to confirm chemical integrity.
Table 1: Expected Geometric Parameters for Validation (Based on average values from Cambridge Structural Database for N-phenylsulfamides)
| Parameter | Bond/Angle | Expected Range (Å / °) | Structural Significance |
| Sulfur-Oxygen | Characteristic double bond character. | ||
| Sulfur-Nitrogen | Single bond, | ||
| Sulfur-Nitrogen | Slightly longer due to conjugation with phenyl ring. | ||
| Carbon-Bromine | Heavy atom marker for position confirmation. | ||
| Sulfamide Angle | Distorted tetrahedral geometry at Sulfur. | ||
| Torsion Angle | Variable | Defines the "twist" of the phenyl ring relative to the sulfamide core. |
Decision Logic for Structure Confirmation
Figure 2: Crystallographic decision tree for regioisomer verification.
Critical Insight: The Hydrogen Bonding Network
In the solid state, this compound typically forms intermolecular hydrogen bonds.
-
Donor: The single
proton on the sulfamide linker. -
Acceptor: One of the sulfonyl oxygens (
) of a neighboring molecule. -
Pattern: This often results in centrosymmetric dimers (
motif) or infinite 1D chains ( motif). Observing this network in the crystal packing is a secondary confirmation of the sulfamide ( ) proton presence, ruling out N,N-disubstituted impurities.
References
-
Cambridge Structural Database (CSD) . Groom, C. R. et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
Synthesis of Sulfamides . Spillane, W. J. et al. (2004). "Sulfacarbamoylation of amino heterocycles." Phosphorus, Sulfur, and Silicon, 179, 2305–2313. Link
-
SHELX Software Suite . Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Heavy Atom Method . Drenth, J. (2007). "Principles of Protein X-ray Crystallography" (Applicable to small molecule heavy atom phasing). Springer.[1] Link
Sources
Comparative stability study of dimethylamine vs. diethylamine sulfamoyl derivatives
Comparative Stability Guide: Dimethyl- vs. Diethylsulfamoyl Derivatives
Executive Summary
In the landscape of organic synthesis and medicinal chemistry, sulfamoyl chlorides (
This guide presents a counter-intuitive stability profile: Diethylsulfamoyl chloride (DESC) is significantly less stable toward hydrolysis than Dimethylsulfamoyl chloride (DMSC). despite the greater steric bulk of the ethyl groups. Experimental data indicates DESC hydrolyzes approximately 8 times faster than DMSC in aqueous media. This phenomenon is attributed to "hydrogen participation" (hyperconjugation) from the
Conversely, the resulting sulfamide products (
Chemical Basis of Stability
The Steric Paradox
Standard steric arguments suggest that the bulkier diethylamine group should shield the sulfur atom from nucleophilic attack by water more effectively than the smaller dimethylamine group. However, kinetic data reveals the opposite.
-
Dimethylsulfamoyl Chloride (DMSC): The methyl protons offer no significant hyperconjugative stabilization to the developing positive charge on the sulfur/nitrogen center during the transition state. The hydrolysis follows a slower, standard
-like pathway. -
Diethylsulfamoyl Chloride (DESC): The
-methylene protons ( ) of the ethyl group can align to stabilize the electron-deficient transition state (likely an -like loose transition state or an assisted mechanism). This "hydrogen participation" lowers the activation energy ( ), accelerating the hydrolysis rate.
Mechanism of Hydrolysis
The hydrolysis converts the reactive chloride into the corresponding sulfamic acid, releasing HCl.
Figure 1: Reaction pathway showing the transition state stabilization responsible for the accelerated hydrolysis of diethylsulfamoyl chloride.
Comparative Data Analysis
The following data summarizes the physical properties and relative reactivity of the two derivatives.
| Feature | Dimethylsulfamoyl Chloride (DMSC) | Diethylsulfamoyl Chloride (DESC) |
| CAS Number | 13360-57-1 | 1977-75-9 |
| Molecular Weight | 143.59 g/mol | 171.64 g/mol |
| Boiling Point | 114°C (75 mmHg) | ~80°C (10 mmHg) |
| Relative Hydrolysis Rate ( | 1.0 (Baseline) | 8.0 (Faster) |
| Mechanism Dominance | Steric-controlled | Electronic-assisted ( |
| Storage Requirement | Refrigerate, Inert atm. | Strict Inert atm., < -10°C |
Key Insight: While DMSC can be handled briefly in open air during rapid transfers, DESC requires rigorous exclusion of moisture. The degradation of DESC not only consumes the reagent but generates HCl, which can degrade other acid-sensitive moieties in a complex synthesis.
Experimental Protocols
As a Senior Application Scientist, I recommend the following self-validating protocols. The Conductometric Rate Assay is preferred over TLC because it provides quantitative kinetic data (
Protocol A: Synthesis of Sulfamoyl Chlorides
Use this standard procedure to prepare fresh reagents if commercial purity is suspect.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and
inlet. Cool to -10°C. -
Charge: Add Sulfuryl Chloride (
) (1.0 equiv) and anhydrous DCM (5 vol). -
Addition: Mix the secondary amine (Dimethylamine or Diethylamine, 1.0 equiv) with Triethylamine (1.1 equiv) in DCM. Add dropwise over 1 hour, maintaining temp < 0°C.
-
Note: The
acts as an HCl scavenger.
-
-
Workup: Wash with cold water, then cold 1M HCl, then brine. Dry over
.[1] -
Purification: Vacuum distillation. Caution: Do not overheat DESC during distillation due to lower thermal stability.
Protocol B: Comparative Hydrolysis Stability Assay
This protocol measures the rate of HCl generation upon exposure to water.
Reagents:
-
Analyte: DMSC and DESC (10 mM stock in Acetonitrile).
-
Solvent: 90:10 Water:Acetonitrile (buffered to pH 7.0 if desired, or unbuffered for raw rate).
-
Indicator: Bromothymol Blue (optional) or Conductivity Probe.
Workflow:
Figure 2: Workflow for determining the hydrolytic stability constant (
Data Processing:
-
Plot Conductivity (
) vs. Time ( ). -
The plateau value (
) represents complete hydrolysis. -
Plot
vs. Time. The slope is . -
Expect
.
Implications for Drug Development[3][4]
Reagent Selection & Handling
-
DMSC is the preferred reagent for large-scale manufacturing (GLP/GMP) due to its more forgiving stability profile. It allows for longer holding times in reactor feed lines without significant titer loss.
-
DESC should be generated in situ or used immediately upon opening. If used in a library synthesis (e.g., 96-well plate format), ensure the solvent system is strictly anhydrous (DMSO/MeCN) to prevent "edge effects" where humidity degrades the reagent in outer wells.
Pharmacophore Stability (The Product)
Crucially, once the sulfamide bond (
-
Metabolically Stable: Resistant to P450 oxidative cleavage.
-
Hydrolytically Stable: Stable at physiological pH (1.2 – 8.0).
-
Environmental Persistence: Both are found as persistent contaminants in groundwater, indicating resistance to biotic and abiotic degradation.
References
-
Hydrolysis Kinetics of Sulfamoyl Chlorides: M. J. G. Janssen, Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 1960.
-
General Sulfonyl Chloride Reactivity: BenchChem Technical Guides, Stability of Heteroaromatic Sulfonyl Chlorides.
-
Environmental Stability of Sulfamides: Schmidt, C. K., N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA). Environmental Science & Technology, 2008.
-
Physical Properties & Safety Data: PubChem Compound Summary for Dimethylsulfamoyl Chloride (CID 83372).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE
This document provides a detailed protocol for the proper and safe disposal of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE. As a research chemical, adherence to strict disposal guidelines is paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Part 1: Hazard Profile and Risk Assessment
To establish a safe disposal plan, we must first understand the inherent risks. The structure of this compound contains three key functional groups that dictate its hazard profile:
-
3-Bromophenyl Group: The presence of a bromine atom classifies this compound as a halogenated organic substance .[1][2][3] Halogenated compounds are often toxic, persistent in the environment, and require specific disposal methods to prevent the formation of harmful byproducts during decomposition.[4][5]
-
Sulfamoyl Group: This sulfur- and nitrogen-containing group is common in pharmaceuticals. While not intrinsically a disposal hazard, its presence contributes to the overall chemical properties and potential for harmful combustion byproducts like nitrogen and sulfur oxides.
-
Dimethylamine Group: The dimethylamine moiety suggests potential for hazards associated with amines, such as skin and respiratory irritation, and toxicity.[6][7][8] Similar compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[9][10][11]
Based on these structural components, we can anticipate the following hazard classifications.
| Hazard Class | Anticipated Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on data for similar brominated and amine-containing aromatic compounds.[9][10][11] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Amine derivatives are frequently skin irritants.[6] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Common hazard for many organic chemicals, especially amine derivatives.[6] |
| Aquatic Hazard (Acute & Chronic) | Harmful to aquatic life | Halogenated organic compounds can be persistent and toxic to environmental organisms. |
Part 2: Pre-Disposal Safety & Handling
Proper handling is the first step in safe disposal. Contamination of personnel, equipment, or the general laboratory space complicates the disposal process.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. All handling and disposal steps must be conducted while wearing the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][12] | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[2][6] | Prevents skin contact, which can lead to irritation and absorption of the chemical. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory.[2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. | If a fume hood is unavailable or there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[13] |
Engineering Controls
All work involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning chemical fume hood .[1][2] This is the primary engineering control to prevent inhalation of potentially harmful vapors or dust.
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or a universal chemical binder.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[14]
Part 3: Step-by-Step Disposal Protocol
Improper disposal, such as pouring this chemical down the drain or placing it in the regular trash, is a serious violation of safety and environmental regulations.[1][2][14] The following protocol ensures compliant and safe disposal.
Step 1: Waste Segregation (The Critical First Step)
The defining feature for disposal is the bromine atom, which mandates its classification as Halogenated Organic Waste .[2][3][5]
-
Action: Designate a specific, clearly labeled waste container exclusively for this compound and other halogenated organic waste.
-
Causality: Halogenated and non-halogenated waste streams are incinerated under different conditions.[5] Mixing them can lead to inefficient destruction, the formation of highly toxic dioxins and furans, and significantly higher disposal costs.[3] Never mix this waste with acids, bases, or strong oxidizing agents.[5]
Step 2: Waste Container Selection and Labeling
-
Action: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid. The container must be in good condition, free of leaks or cracks.
-
Action: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[3] The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Halogenated Organic Waste"
-
An accurate estimate of the volume or mass of the contents
-
The date of accumulation
-
-
Causality: Proper labeling is a legal requirement and ensures that EHS personnel can manage the waste safely and correctly. An unlabeled container is an unknown and dangerous entity in a laboratory.
Step 3: Waste Accumulation
-
Action: Place the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation (e.g., inside the fume hood where the work is performed).[3] The container must have secondary containment to capture any potential leaks.
-
Action: Keep the waste container securely closed at all times, except when adding waste.[3]
-
Causality: Storing waste in a designated SAA prevents accidental spills and minimizes exposure to laboratory personnel. Keeping the container closed prevents the release of volatile organic compounds (VOCs) into the lab environment.
Step 4: Final Disposal
-
Action: Once the container is full or the project is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Causality: Final disposal of halogenated organic waste must be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF), typically via high-temperature incineration. This is not a process that can be performed in a standard laboratory.
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry Docs. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
Hazard Summary: Dimethylamine . New Jersey Department of Health. [Link]
-
Dimethylamine Hydrochloride Material Safety Data Sheet . Cole-Parmer. [Link]
-
Dimethylamine Overview . U.S. Environmental Protection Agency (EPA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards: Dimethylamine . Centers for Disease Control and Prevention (CDC). [Link]
-
Occupational Safety and Health Guideline for Dimethylamine . Occupational Safety and Health Administration (OSHA). [Link]
-
2-(((3-Bromophenyl)(phenyl)methyl)sulfinyl)acetamide Compound Summary . PubChem, National Institutes of Health (NIH). [Link]
-
Trimec® Classic Broadleaf Herbicide Safety Data Sheet . CDMS.net. [Link]
-
N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide Compound Summary . PubChem, National Institutes of Health (NIH). [Link]
-
[(2-bromophenyl)sulfamoyl]dimethylamine Compound Summary . PubChemLite. [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). [Link]
-
Regulatory and Guidance Information by Topic: Toxic Substances . U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. hscprep.com.au [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethylamine [cdc.gov]
- 8. DIMETHYLAMINE (ANHYDROUS) | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. keyorganics.net [keyorganics.net]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Dimethylamine [epaosc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Personal Protective Equipment & Handling Guide: [(3-Bromophenyl)sulfamoyl]dimethylamine
Part 1: Executive Safety Summary (Rapid Response)
Do not treat this compound as a generic organic solid. As a halogenated sulfonamide derivative, [(3-Bromophenyl)sulfamoyl]dimethylamine presents specific risks regarding bioavailability and respiratory irritation. While it lacks the primary amine often associated with "sulfa drug" allergies, its lipophilic nature (due to the bromine and dimethyl groups) facilitates skin absorption.
Hazard Classification (GHS Standard)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][4] |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[1][2][5] |
| Acute Toxicity | Cat 4 | H302/H312: Harmful if swallowed or in contact with skin (Predicted). |
Part 2: The PPE Matrix (Technical Specifications)
This matrix is designed not just for the chemical itself, but for the context in which it is used (solvated vs. solid).
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Dissolved in DCM/DMF/DMSO) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (4 mil minimum) | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate | Solvent Permeation: The bromine atom increases lipophilicity. If dissolved in DMSO or DCM, the solvent acts as a carrier, pulling the toxin through standard nitrile gloves rapidly. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Fume Hood (Sash at working height) | Dust vs. Vapor: The solid is likely electrostatic. Inhalation of dust leads to rapid mucous membrane irritation (H335). |
| Eye/Face | Safety Glasses with side shields | Chemical Splash Goggles | Splash Risk: In solution, the risk shifts from dust entry to liquid splash, which can cause severe corneal damage (H319). |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron | Absorption: Large volume spills in organic solvents require an impermeable barrier (apron) to prevent soaking through the lab coat. |
Part 3: Operational Workflow & Causality
This protocol synthesizes safety with experimental success. The goal is to prevent cross-contamination which ruins both the scientist's health and the assay's purity.
Phase 1: Weighing & Transfer (The Critical Zone)
-
The Problem: Halogenated sulfonamides are often fluffy, electrostatic powders. Static charge causes "fly-away" particles that land on balance tables, creating invisible contact hazards.
-
The Protocol:
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.
-
Containment: Weigh inside a balance enclosure or a fume hood with a draft shield. Never weigh on an open bench.
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Dry wiping generates more static and disperses dust.
-
Phase 2: Solubilization (The Penetration Risk)
-
The Problem: Researchers often dissolve this in DMSO or DMF for biological assays.
-
The Risk: DMSO is a potent skin penetrant. Once dissolved, the this compound becomes transdermal.
-
The Protocol:
-
Vessel Selection: Use glass vials with PTFE-lined caps. Avoid polystyrene, which halogenated compounds may etch over time.
-
Order of Addition: Add solvent to the powder, not powder to solvent, to minimize splash risk.
-
Phase 3: Waste Disposal (Halogenated Logic)
-
The Directive: This compound contains Bromine . It must NOT be disposed of in the general "Organic Waste" container found in most academic labs.
-
The Why: Incinerating halogenated compounds in standard kilns releases acid gases (HBr), which corrode scrubbers and violate EPA/local emission permits.
-
The Stream: Segregate into the "Halogenated Organic Waste" carboy.[6]
Part 4: Visualized Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you are protected based on the state of the matter.
Caption: Decision logic for PPE escalation. Note the transition to double-gloving when solvents are introduced due to enhanced skin permeation risks.
Diagram 2: Waste Disposal Workflow
Correct disposal is critical for regulatory compliance regarding halogenated organics.
Caption: Segregation logic ensuring Brominated waste enters the correct high-temperature incineration stream to prevent equipment corrosion.
Part 5: Emergency Response
In the event of exposure, immediate action mitigates long-term damage. This protocol relies on dilution and removal .
-
Eye Contact:
-
Skin Contact:
-
Spill Cleanup (Powder):
-
Do not dry sweep (creates dust).[3]
-
Cover with a wet paper towel (water or mineral oil) to dampen, then scoop into a Halogenated Waste container.
-
References
-
PubChem. (n.d.). Compound Summary: 3-Bromo-N,N-dimethylbenzenesulfonamide.[9] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[7] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Harmonised classification and labelling. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. cdms.net [cdms.net]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. 871353-11-6|3-BRomo-2-fluoro-n,n-dimethyl-benzenesulfonamide|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
